molecular formula C14H30S B1346894 Heptane, 1,1'-thiobis- CAS No. 629-65-2

Heptane, 1,1'-thiobis-

Cat. No.: B1346894
CAS No.: 629-65-2
M. Wt: 230.46 g/mol
InChI Key: LEMIDOZYVQXGLI-UHFFFAOYSA-N
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Description

Heptane, 1,1'-thiobis- is a useful research compound. Its molecular formula is C14H30S and its molecular weight is 230.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptane, 1,1'-thiobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 1,1'-thiobis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptylsulfanylheptane
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InChI

InChI=1S/C14H30S/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3
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InChI Key

LEMIDOZYVQXGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H30S
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DSSTOX Substance ID

DTXSID3060879
Record name Heptane, 1,1'-thiobis-
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Molecular Weight

230.46 g/mol
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Physical Description

Liquid with a stench; [Sigma-Aldrich MSDS]
Record name Diheptyl sulfide
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CAS No.

629-65-2
Record name Diheptyl sulfide
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Record name Heptane, 1,1'-thiobis-
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Record name Heptane, 1,1'-thiobis-
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Record name Heptane, 1,1'-thiobis-
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Record name Diheptyl sulphide
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Record name 1,1′-Thiobis[heptane]
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Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Heptane, 1,1'-thiobis- in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Heptane, 1,1'-thiobis-, a thioether of significant interest in various research and development sectors, including the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental guidance, and contextual applications.

Introduction: The Significance of Thioether Solubility in Scientific Research

Heptane, 1,1'-thiobis-, also known as diheptyl sulfide, is an organic sulfur compound with the chemical formula C₁₄H₃₀S.[1] Its molecular structure, featuring two heptyl chains linked by a sulfur atom, imparts a predominantly nonpolar character. Understanding the solubility of this and similar long-chain thioethers in various organic solvents is paramount for a multitude of applications. In the realm of drug development, solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to formulation and bioavailability. Thioether-containing molecules, for instance, are being investigated for their potential as anticancer agents, making a thorough understanding of their solution behavior essential.

This guide will delve into the physicochemical properties of Heptane, 1,1'-thiobis-, explore the theoretical underpinnings of its solubility, provide a framework for its experimental determination, and discuss the implications of its solubility profile.

Physicochemical Properties of Heptane, 1,1'-thiobis-

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its solubility. Key properties of Heptane, 1,1'-thiobis- are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₃₀S[1]
Molecular Weight 230.46 g/mol [1]
Physical Description Liquid with a stench
Boiling Point 298 °C at 760 mm Hg[1]
Melting Point 70 °C at 760 mm Hg[1]
logP (o/w) 7.091 (estimated)[1]
Water Solubility 0.04604 mg/L at 25 °C (estimated)[1]

The high estimated octanol-water partition coefficient (logP) and very low estimated water solubility underscore the nonpolar, hydrophobic nature of diheptyl sulfide.[1] This is a direct consequence of the two long hydrocarbon chains.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Given the structure of Heptane, 1,1'-thiobis-, the primary intermolecular forces at play are London dispersion forces, arising from temporary fluctuations in electron density. The sulfur atom, being more polarizable than carbon, can also participate in dipole-dipole interactions, although the overall molecule remains largely nonpolar.

Expected Solubility Trends:

  • Nonpolar Solvents (e.g., Heptane, Toluene): Excellent solubility is anticipated in nonpolar solvents. The dispersion forces in these solvents are similar to those in diheptyl sulfide, leading to favorable mixing.

  • Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): Moderate to good solubility is expected. While these solvents possess a dipole moment, they also have nonpolar regions that can interact favorably with the heptyl chains of the solute.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is predicted in these solvents. The strong hydrogen bonding network between alcohol molecules would be disrupted by the introduction of the nonpolar diheptyl sulfide, making dissolution energetically less favorable.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is likely. These solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and dispersion forces.

These predictions are in line with observed solubility trends for other nonpolar sulfur compounds. For instance, the solubility of 4,4′-dichlorodiphenyl disulfide was found to be highest in chloroform, followed by acetone, ethyl acetate, toluene, and lowest in ethanol.

Quantitative Solubility Data (Predicted)

SolventSolvent TypePredicted Solubility
n-HeptaneNonpolarMiscible
TolueneNonpolar (Aromatic)Miscible
Diethyl EtherPolar AproticSoluble
AcetonePolar AproticSoluble
ChloroformChlorinatedSoluble
DichloromethaneChlorinatedSoluble
EthanolPolar ProticSparingly Soluble
MethanolPolar ProticSparingly Soluble

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility of Heptane, 1,1'-thiobis-. As this compound is a liquid at room temperature, the most appropriate method is the determination of liquid-liquid miscibility. The following is a detailed, self-validating protocol.

Isothermal Titration Method

This method involves the controlled addition of the solute to a known volume of the solvent at a constant temperature until the point of saturation is observed.

Materials and Equipment:

  • Heptane, 1,1'-thiobis- (solute)

  • Organic solvents of interest

  • Temperature-controlled water bath or heating block

  • Calibrated burette or micropipette

  • Magnetic stirrer and stir bars

  • Glass vials or flasks

  • Analytical balance

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calc Calculation prep1 Equilibrate solvent and solute to the desired temperature prep2 Accurately measure a known volume of the solvent into a vial prep1->prep2 titrate1 Add a small, known volume of solute to the solvent prep2->titrate1 titrate2 Stir vigorously until the solution is homogeneous titrate1->titrate2 titrate3 Observe for any signs of phase separation (cloudiness) titrate2->titrate3 endpoint1 Continue adding solute stepwise until persistent turbidity is observed titrate3->endpoint1 Homogeneous endpoint2 Record the total volume of solute added endpoint1->endpoint2 calc1 Calculate solubility in g/100 mL or other appropriate units endpoint2->calc1

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Heptane, 1,1'-thiobis-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heptane, 1,1'-thiobis-, commonly known as diheptyl sulfide, is a long-chain thioether with the chemical formula C₁₄H₃₀S. While its applications may be specialized, a thorough understanding of its molecular structure and conformational behavior is crucial for researchers in fields such as materials science, drug development, and organic synthesis, where intermolecular interactions and molecular shape play a pivotal role. This guide provides a detailed analysis of the structural and conformational properties of Heptane, 1,1'-thiobis-, drawing upon fundamental principles of stereochemistry, spectroscopic methodologies, and computational chemistry insights derived from analogous molecules.

Introduction: The Significance of Molecular Conformation

The three-dimensional arrangement of atoms in a molecule, and the dynamic interplay between different spatial orientations (conformations), dictates its physical and chemical properties. For a flexible molecule like Heptane, 1,1'-thiobis-, with numerous single bonds, a multitude of conformations are possible due to rotation around these bonds. These conformations are not all equally probable; their relative energies determine the conformational landscape of the molecule. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's reactivity, its interaction with other molecules, and its macroscopic properties.

Molecular Structure of Heptane, 1,1'-thiobis-

Heptane, 1,1'-thiobis- consists of two n-heptyl chains linked by a central sulfur atom. The fundamental structural parameters, such as bond lengths and angles, can be reliably predicted based on established values for similar organic sulfides and alkanes.

Basic Chemical and Physical Properties

A summary of the key identification and physical properties of Heptane, 1,1'-thiobis- is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₃₀S
Molecular Weight 230.45 g/mol
CAS Number 629-65-2
Synonyms Diheptyl sulfide, n-Heptyl sulfide
Boiling Point ~298 °CAlfa Chemistry
Melting Point ~ -11 °CAlfa Chemistry
Density ~0.842 g/mL at 20 °CAlfa Chemistry
Predicted Bond Lengths and Angles

Based on data from analogous molecules, the following bond lengths and angles are expected for Heptane, 1,1'-thiobis-:

  • C-S Bond Length: Approximately 1.81 Å.

  • C-C Bond Length: Approximately 1.54 Å.

  • C-H Bond Length: Approximately 1.09 Å.

  • C-S-C Bond Angle: Approximately 99°. The C-S-C bond angle in dialkyl sulfides is typically slightly larger than the H-S-H angle in hydrogen sulfide (92.1°) due to steric repulsion between the alkyl groups, but smaller than the tetrahedral angle of 109.5°.

  • S-C-C Bond Angle: Approximately 112°.

  • C-C-C Bond Angles: Approximately 112-114° within the heptyl chains, consistent with values in long-chain alkanes.

Conformational Analysis: A Deep Dive

The conformational flexibility of Heptane, 1,1'-thiobis- arises from rotations around the C-S and C-C single bonds. The overall shape of the molecule is a dynamic equilibrium of numerous conformers.

The Heptyl Chains: A Preference for the All-Anti Conformation

The conformational behavior of the two n-heptyl chains is analogous to that of n-heptane. For any given C-C bond within the chain, rotation leads to different staggered and eclipsed conformations. The staggered conformations, where the substituents on adjacent carbons are 60° apart when viewed down the C-C bond (in a Newman projection), are significantly lower in energy than the eclipsed conformations, where they are aligned.

Among the staggered conformations, the anti (or trans) conformation, with a dihedral angle of 180°, is the most stable as it minimizes steric repulsion between adjacent alkyl groups. The gauche conformation, with a dihedral angle of ±60°, is slightly higher in energy due to steric strain.[1][2][3]

For a long-chain alkane, the lowest energy conformation is the all-anti or all-trans zigzag arrangement, as this minimizes steric interactions along the entire carbon backbone.[3] Therefore, it is highly probable that the heptyl chains in Heptane, 1,1'-thiobis- will predominantly adopt this extended, zigzag conformation.

Caption: Proposed lowest-energy conformation of Heptane, 1,1'-thiobis- (hydrogens omitted for clarity).

Experimental and Computational Methodologies for Conformational Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for studying conformational isomers, as different conformers will have distinct vibrational frequencies.

  • Infrared (IR) Spectroscopy: In the liquid or solution phase, the IR spectrum of Heptane, 1,1'-thiobis- would likely show broadened bands, representing the average of multiple coexisting conformers. By cooling the sample, it might be possible to "freeze out" a single conformer in the solid state, leading to a much sharper and more defined spectrum.

  • Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the C-S and C-C backbone. The presence of specific bands in the low-frequency region can be indicative of particular conformers. For instance, studies on n-alkanes have shown that certain Raman bands are characteristic of gauche conformations, and their intensity can be used to estimate the population of these conformers at different temperatures. [4] Experimental Protocol: Temperature-Dependent Raman Spectroscopy

  • Sample Preparation: Place a pure sample of Heptane, 1,1'-thiobis- in a temperature-controlled sample holder.

  • Data Acquisition: Acquire Raman spectra over a range of temperatures, for example, from room temperature down to the freezing point.

  • Spectral Analysis: Analyze the changes in the relative intensities of key vibrational bands, particularly those associated with C-C and C-S stretching and deformation modes.

  • Conformer Population Analysis: By applying the van't Hoff equation to the temperature dependence of the band intensities, the enthalpy difference between different conformers can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

  • ¹H and ¹³C NMR: At room temperature, the NMR spectra of Heptane, 1,1'-thiobis- would show a set of averaged signals due to the rapid interconversion between different conformers on the NMR timescale. However, the precise chemical shifts, particularly of the carbons near the sulfur atom, are influenced by the time-averaged dihedral angles.

  • Low-Temperature NMR: By significantly lowering the temperature, it may be possible to slow down the conformational exchange to the point where separate signals for different conformers can be observed. This would allow for the direct determination of the relative populations of the major conformers.

Data Interpretation Workflow for NMR Conformational Analysis

G A Acquire 1H and 13C NMR Spectra at Various Temperatures B Analyze Chemical Shifts and Coupling Constants A->B C Perform Low-Temperature NMR Experiments A->C D Observe Signal Broadening or Splitting C->D E Calculate Conformer Populations from Signal Integration D->E F Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) E->F

Sources

Purity analysis of commercial Heptane, 1,1'-thiobis-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Analysis of Commercial Heptane and 1,1'-Thiobis(2-chloroethane)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development, chemical synthesis, and scientific research, the purity of reagents is not merely a matter of quality control; it is a fundamental prerequisite for accuracy, reproducibility, and safety. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for determining the purity of two commercially significant, yet vastly different, chemical entities: n-heptane, a widely used non-polar solvent and reference fuel, and 1,1'-thiobis(2-chloroethane), a potent vesicant agent infamously known as sulfur mustard.

The following sections will delve into the common impurities associated with each compound, the analytical techniques best suited for their detection and quantification, and detailed experimental protocols. The causality behind experimental choices will be elucidated to provide a deeper understanding of the "why" behind the "how," ensuring a self-validating system of analysis.

Part 1: Purity Analysis of Commercial Heptane

Heptane, a straight-chain alkane, is a cornerstone in various industrial and laboratory applications, from a solvent in organic synthesis to a standard in octane rating tests.[1][2] The seemingly simple structure of n-heptane belies the complexity of its commercial production, which often results in a mixture of isomers and other hydrocarbon contaminants.

Common Impurities in Commercial Heptane

The purity of commercial heptane can vary significantly depending on the grade.[3] Common impurities are often structurally similar, making their separation and quantification challenging.

  • Isomeric Impurities: The most prevalent impurities are other C7 isomers, such as 2-methylhexane, 3-methylhexane, methylcyclohexane, and cis-1,2-dimethylcyclopentane.[3][4] These isomers often have boiling points very close to that of n-heptane, complicating purification by distillation.

  • Other Hydrocarbons: Traces of C6 hydrocarbons (e.g., hexane) and C8 hydrocarbons can also be present.[3]

  • Aromatic Compounds: Benzene and toluene may be present at trace levels, which is a significant concern in pharmaceutical applications due to their toxicity.[1][3]

  • Unsaturated Compounds: Olefins may be present in some grades.

  • Non-hydrocarbon Impurities: Sulfur compounds and water are typically controlled to very low levels in high-purity grades.[3]

A summary of typical impurities in commercial pure grade heptane is presented in Table 1.

Impurity ClassSpecific ExamplesTypical Concentration Range (in pure grade heptane)
C7 Isomersmethylcyclohexane, cis-1,2-dimethylcyclopentane, trans-1,2-dimethylcyclopentane0.05 - 0.50 wt%[4]
Other ParaffinsC6 and C8 hydrocarbonsup to a few tenths of a percent[3]
AromaticsBenzene, Toluene<30 ppm[1]
MiscellaneousC7 olefins, other cyclic compounds0.015 - 0.10 wt%[4]
Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is the quintessential technique for the purity analysis of volatile compounds like heptane.[5][6] Its high resolving power allows for the separation of closely related isomers, making it ideal for this application. The ASTM D2268 standard test method specifically outlines the use of capillary gas chromatography for the analysis of high-purity n-heptane and isooctane.[7]

The Causality Behind Experimental Choices:

  • Capillary Columns: The choice of a long capillary column (e.g., 50-100 meters) with a non-polar stationary phase (e.g., dimethylpolysiloxane) is crucial. The extended length provides the necessary theoretical plates for the separation of close-boiling isomers, while the non-polar phase separates compounds primarily based on their boiling points, which is effective for hydrocarbon analysis.

  • Flame Ionization Detector (FID): FID is the detector of choice due to its high sensitivity to hydrocarbons and a wide linear range. It is relatively insensitive to common contaminants like water and air, making it robust for routine analysis.

  • Split Injection: A split injection mode is typically employed to introduce a small, precise amount of the sample onto the column, preventing column overload and ensuring sharp chromatographic peaks.

Experimental Protocol: Purity Analysis of n-Heptane by Capillary GC (Based on ASTM D2268 principles)

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, coated with a non-polar stationary phase) and a flame ionization detector.

  • Carrier Gas: High-purity hydrogen or helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp: Increase to 200 °C at a rate of 5 °C/minute.

    • Final hold: 10 minutes.

  • Injector and Detector Temperatures: 250 °C and 300 °C, respectively.

  • Injection: 0.1 µL of the heptane sample with a split ratio of 100:1.

  • Data Analysis: Identify peaks by comparing their retention times with those of known standards. Quantify the impurities by area percent normalization, assuming a similar response factor for all hydrocarbon impurities with the FID.

Diagram of the GC Analysis Workflow for Heptane Purity:

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis Sample Commercial Heptane Sample Injector Split/Splitless Injector Sample->Injector Injection (0.1 µL) Column Capillary Column (e.g., 100m non-polar) Injector->Column Vaporized Sample Detector Flame Ionization Detector (FID) Column->Detector Separated Components Oven Temperature Programmed Oven Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Purity Calculation (Area % Normalization) Integration->Quantification

Caption: Workflow for the purity analysis of heptane using gas chromatography.

Part 2: Purity Analysis of Commercial 1,1'-Thiobis(2-chloroethane)

1,1'-Thiobis(2-chloroethane), or sulfur mustard, is a highly toxic chemical warfare agent.[8][9] Its analysis is critical for verification of chemical weapons treaties, forensic investigations, and environmental remediation. Due to its extreme toxicity, all handling and analysis must be performed in specialized laboratories with appropriate safety protocols.

Grades and Impurities of Sulfur Mustard
  • HD (Distilled Mustard): This is a purified form of sulfur mustard, typically with a purity of over 97%.[10]

  • H (Undistilled Mustard): Also known as Levinstein mustard, this form contains 20-30% impurities, primarily other sulfur-containing compounds.[10][11]

  • HT: A mixture of 60% HD and 40% Agent T (bis[2-(2-chloroethylthio)ethyl]ether) to lower the freezing point.[8]

Impurities in sulfur mustard can arise from the manufacturing process, degradation during storage, or the presence of stabilizers.[8] Common impurities and degradation products include:

  • Starting materials and by-products: Depending on the synthesis route.

  • Cyclic sulfonium ions: Formed during storage.[8]

  • Hydrolysis products: Such as thiodiglycol.[12][13]

  • Oxidation products.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of chemical warfare agents, including sulfur mustard.[14][15][16] This technique combines the powerful separation capabilities of GC with the definitive identification capabilities of mass spectrometry.

The Causality Behind Experimental Choices:

  • GC Separation: A capillary column with a mid-polar stationary phase is often used to achieve good separation of the target analyte from potential impurities and matrix components.

  • Mass Spectrometric Detection: Mass spectrometry provides structural information, allowing for unambiguous identification of sulfur mustard even in complex matrices. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for confirmation.

  • Sample Preparation: The choice of sample preparation is critical and depends on the matrix. For neat samples, simple dilution in an appropriate organic solvent is sufficient.[14] For environmental samples like soil or water, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are necessary to isolate the analyte and remove interfering substances.

Experimental Protocol: Purity Analysis of Sulfur Mustard by GC-MS

Disclaimer: This protocol is for informational purposes only and should only be performed by trained personnel in a properly equipped laboratory designed for handling highly toxic compounds.

  • Sample Preparation (Dilution of a standard):

    • In a certified fume hood, prepare a stock solution of sulfur mustard in a suitable solvent (e.g., isopropanol or dichloromethane).

    • Perform serial dilutions to obtain a working standard at an appropriate concentration for GC-MS analysis.

  • Instrumentation: A gas chromatograph interfaced with a mass spectrometer.

  • GC Column: A bonded-phase capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a mid-polar stationary phase.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: 5 minutes.

  • Injection: 0.2 µL of the diluted sample in splitless mode to maximize sensitivity.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

  • Data Analysis:

    • Identify the sulfur mustard peak based on its retention time and the characteristic mass spectrum, including the molecular ion and key fragment ions.

    • Identify and quantify impurities by comparing their mass spectra to library data and using their peak areas relative to the main component.

Logical Relationship Diagram for Sulfur Mustard Analysis:

Mustard_Analysis_Logic cluster_analysis Analytical Workflow cluster_confirmation Confirmation Criteria Safety_Protocol Adherence to Strict Safety Protocols Sample_Handling Sample Handling & Preparation Safety_Protocol->Sample_Handling is a prerequisite for Specialized_Lab Use of Specialized Laboratory Facilities Specialized_Lab->Sample_Handling GC_MS_Analysis GC-MS Analysis Sample_Handling->GC_MS_Analysis Data_Interpretation Data Interpretation & Confirmation GC_MS_Analysis->Data_Interpretation Purity_Assessment Purity Assessment Data_Interpretation->Purity_Assessment Retention_Time Retention Time Matching Data_Interpretation->Retention_Time based on Mass_Spectrum Mass Spectrum Library Match Data_Interpretation->Mass_Spectrum

Sources

Diheptyl Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diheptyl sulfide ((C₇H₁₅)₂S), a dialkyl sulfide, represents a class of organosulfur compounds with a history intertwined with the foundational principles of organic synthesis. While not as extensively studied as some of its counterparts, its unique physicochemical properties merit a closer examination, particularly for applications in specialty chemicals and as a model compound in fundamental research. This in-depth technical guide provides a comprehensive overview of the discovery and history of diheptyl sulfide, its synthesis and characterization, physicochemical properties, and potential applications. The content is tailored for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into its chemistry.

Discovery and Historical Context: A Journey Through Organosulfur Chemistry

The precise moment of the first synthesis of diheptyl sulfide is not explicitly documented in a landmark publication. Instead, its discovery is understood as a natural progression in the broader history of organosulfur chemistry, which saw significant advancements in the 19th century.[1][2] The synthesis of organic sulfides, or thioethers, became feasible with the development of reactions analogous to well-established methods in oxygen chemistry.

A pivotal moment in this context was the development of the Williamson ether synthesis by Alexander Williamson in 1850.[3][4][5][6][7] This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a robust method for forming ether linkages.[3][4][5][6][7] Astute chemists of the era quickly recognized that this principle could be extended to sulfur chemistry, substituting an alkylthiolate (mercaptide) for the alkoxide to form a thioether.

Given the availability of heptyl halides and heptanethiol through established synthetic routes by the late 19th and early 20th centuries, it is highly probable that diheptyl sulfide was first synthesized during this period. Early preparations would have relied on classical methods of purification, such as distillation, and characterization would have been limited to physical constants like boiling point and density. The advent of modern spectroscopic techniques in the mid-20th century, however, revolutionized the structural elucidation of such compounds.[8][9][10][11]

Synthesis and Mechanistic Considerations

The synthesis of diheptyl sulfide can be approached through several well-established methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Thiol-Based Synthesis: The Thio-Williamson Analogue

The most direct and historically significant route to diheptyl sulfide is the reaction of a heptylthiolate with a heptyl halide. This is a direct analogue of the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][12]

Reaction Scheme:

C₇H₁₅SH + Base → C₇H₁₅S⁻Na⁺ (or other salt) C₇H₁₅S⁻Na⁺ + C₇H₁₅Br → (C₇H₁₅)₂S + NaBr

Experimental Protocol: Synthesis of Diheptyl Sulfide via Sodium Heptylthiolate

  • Preparation of Sodium Heptylthiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere. To this solution, add 1-heptanethiol (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium heptylthiolate.

  • SN2 Reaction: To the freshly prepared sodium heptylthiolate solution, add 1-bromoheptane (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent to obtain the crude diheptyl sulfide.

  • Purification: Purify the crude product by vacuum distillation to yield pure diheptyl sulfide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is critical to prevent the reaction of sodium metal with water and to avoid the presence of protic species that could protonate the thiolate, reducing its nucleophilicity.

  • Choice of Base: Sodium metal in ethanol provides a strong base (sodium ethoxide) to deprotonate the thiol, generating the highly nucleophilic thiolate anion.

  • Choice of Leaving Group: Bromoheptane is a good substrate for SN2 reactions, with bromide being an effective leaving group.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the SN2 reaction, allowing it to proceed to completion in a reasonable timeframe.

Logical Relationship Diagram: Thio-Williamson Synthesis

Thio_Williamson_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Heptanethiol 1-Heptanethiol (C₇H₁₅SH) Thiolate Heptylthiolate Anion (C₇H₁₅S⁻) Heptanethiol->Thiolate Deprotonation Base Base (e.g., NaOEt) Base->Thiolate HeptylHalide 1-Heptyl Halide (C₇H₁₅Br) DiheptylSulfide Diheptyl Sulfide ((C₇H₁₅)₂S) HeptylHalide->DiheptylSulfide Salt Salt Byproduct (e.g., NaBr) HeptylHalide->Salt Thiolate->DiheptylSulfide SN2 Attack

Caption: Thio-Williamson synthesis workflow.

Physicochemical Properties and Characterization

Diheptyl sulfide is a colorless to light yellow liquid with a characteristic sulfide odor.[13] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₃₀S[14]
Molecular Weight 230.45 g/mol [14]
CAS Number 629-65-2[13][14][15]
Boiling Point 298 °C[13][14][15]
Melting Point -11 °C[13]
Density 0.84 g/mL at 20 °C[13][14]
Refractive Index 1.460[13][14]
Spectroscopic Characterization

Modern analytical techniques are indispensable for the unambiguous identification and purity assessment of diheptyl sulfide.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl chains. The protons on the carbon adjacent to the sulfur atom (α-protons) will be deshielded and appear as a triplet at approximately 2.5 ppm. The other methylene groups will appear as multiplets in the range of 1.2-1.7 ppm, and the terminal methyl groups will appear as a triplet around 0.9 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven unique carbon atoms in the heptyl chain. The carbon atom bonded to sulfur will be the most downfield signal.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of diheptyl sulfide will show a molecular ion peak (M⁺) at m/z = 230. The fragmentation pattern will be characterized by the loss of alkyl fragments and rearrangements typical of long-chain sulfides.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The C-S stretching vibration is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹).

Experimental Workflow: Characterization of Diheptyl Sulfide

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure & Purity Validation Synthesis Synthesized Diheptyl Sulfide Purification Vacuum Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Validation Confirm Structure Assess Purity NMR->Validation MS->Validation IR->Validation

Caption: Workflow for the characterization of diheptyl sulfide.

Potential Applications and Future Directions

While diheptyl sulfide does not have widespread commercial applications, its properties suggest potential utility in several niche areas:

  • Specialty Solvent: Its non-polar nature and high boiling point could make it a suitable solvent for specific organic reactions or as a component in specialty chemical formulations.

  • Organic Synthesis Intermediate: It can serve as a precursor for the synthesis of other organosulfur compounds, such as sulfoxides and sulfones, which have applications in medicinal chemistry and materials science.

  • Model Compound for Desulfurization Studies: In the context of the petroleum industry, simple dialkyl sulfides can be used as model compounds to study the mechanisms of hydrodesulfurization catalysts.[16]

Future research could explore the biological activities of diheptyl sulfide and its derivatives, as many organosulfur compounds exhibit interesting pharmacological properties. Furthermore, its potential as a ligand in coordination chemistry or as a component in self-assembled monolayers could be investigated.

Conclusion

Diheptyl sulfide, though a structurally simple molecule, provides a fascinating window into the history and evolution of organosulfur chemistry. Its synthesis is rooted in the foundational principles of nucleophilic substitution, and its characterization showcases the power of modern spectroscopic techniques. While its direct applications are currently limited, it remains a valuable compound for fundamental research and a potential building block for more complex and functionalized molecules. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and potential, offering a solid foundation for researchers and scientists working in the field of organic and medicinal chemistry.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Education Quarterly Reviews. Retrieved January 25, 2026, from [Link]

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  • Britannica. (n.d.). Organosulfur compound - Sulfides, Chemistry, Reactions. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 25, 2026, from [Link]

  • Kice, J. L., & Tnero, T. (2005). Synthesis of primary-alkyl selenols and selenides from primary-alkyl thiols involving diphenyl sulfonium salts.
  • Taylor & Francis Online. (n.d.). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Retrieved January 25, 2026, from [Link]

  • Zábranský, M., Růžička, V., & Domalski, E. S. (2010). Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II.
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  • Ghorbani-Vaghei, R., & Veisi, H. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2535-2542.
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Methodological & Application

Application Notes and Protocols: Heptane, 1,1'-thiobis- as a Novel Non-Polar Solvent for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Heptane, 1,1'-thiobis- (also known as diheptyl sulfide) as a non-polar solvent in various spectroscopic techniques. We will explore its physicochemical properties, delineate its optimal use cases, and provide detailed protocols for its application in UV-Vis and fluorescence spectroscopy. This guide is founded on the principles of scientific integrity, providing experienced-based insights and robust, verifiable references to support the presented methodologies.

Introduction: The Need for Specialized Non-Polar Solvents in Spectroscopy

The choice of solvent is a critical parameter in spectroscopic analysis, profoundly influencing the absorption and emission characteristics of the analyte. While a plethora of solvents are available, the demand for specialized solvents with specific non-polar characteristics continues to grow, particularly in the analysis of hydrophobic and lipophilic molecules prevalent in pharmaceutical and materials science. Heptane, 1,1'-thiobis-, a long-chain thioether, presents itself as a promising candidate in this domain. Its inherent non-polar nature, stemming from the two heptyl chains, combined with the presence of a sulfur atom, offers unique solvating properties that can be advantageous for specific spectroscopic applications.

This application note will serve as a detailed guide to harnessing the potential of Heptane, 1,1'-thiobis- in the modern spectroscopy laboratory. We will delve into its fundamental properties, compare it with conventional non-polar solvents, and provide step-by-step protocols to ensure its effective and safe implementation.

Physicochemical Properties of Heptane, 1,1'-thiobis-

A thorough understanding of a solvent's physical and chemical properties is paramount for its successful application in spectroscopy. The following table summarizes the key properties of Heptane, 1,1'-thiobis-, with comparisons to the commonly used non-polar solvent, n-heptane.

PropertyHeptane, 1,1'-thiobis-n-HeptaneSignificance in Spectroscopy
Molecular Formula C₁₄H₃₀SC₇H₁₆The longer carbon chain and the presence of sulfur in Heptane, 1,1'-thiobis- contribute to its higher boiling point and unique solvation characteristics.
Molecular Weight 230.45 g/mol 100.21 g/mol Affects colligative properties and diffusion rates.
Appearance Colorless to light yellow liquidColorless liquidA colorless appearance is crucial to avoid interference in the visible region of the spectrum.
Density (at 20°C) 0.8407 g/cm³~0.684 g/cm³Important for solvent handling and potential density-based separations.
Boiling Point 298 °C[1]98.4 °CThe high boiling point of Heptane, 1,1'-thiobis- makes it suitable for high-temperature spectroscopic studies and reduces solvent evaporation.
Refractive Index (n₂₀/D) 1.460[1]~1.387A key parameter for certain spectroscopic techniques and for understanding solute-solvent interactions.
Polarity Non-polarNon-polarBoth are non-polar, making them suitable for dissolving non-polar analytes. The polarity index for heptane is 0.1.[2]
UV Cutoff Estimated ~230-240 nm~195 nmThis is a critical parameter. While not explicitly measured for Heptane, 1,1'-thiobis-, the presence of the thioether chromophore suggests a higher cutoff than alkanes.

Spectroscopic Suitability and Rationale

UV-Vis Spectroscopy

The utility of a solvent in UV-Vis spectroscopy is primarily dictated by its transparency in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength at which the solvent's absorbance becomes significant is known as the UV cutoff. Solvents with low UV cutoffs are highly desirable as they allow for the analysis of compounds that absorb at shorter wavelengths.

Causality behind the choice: For molecules with strong absorbance in the mid to high UV or visible range, Heptane, 1,1'-thiobis- offers an excellent non-polar environment with the added benefit of a high boiling point for temperature-controlled experiments.

Fluorescence Spectroscopy

In fluorescence spectroscopy, the solvent can significantly influence the emission spectrum of a fluorophore through various mechanisms, including polarity-dependent Stokes shifts and quenching interactions. The non-polar nature of Heptane, 1,1'-thiobis- provides a non-interactive environment for studying the intrinsic fluorescence properties of non-polar fluorophores, minimizing solvent-induced spectral shifts. Its high viscosity compared to shorter-chain alkanes can also reduce non-radiative decay processes, potentially enhancing the fluorescence quantum yield of certain analytes.

Expertise in practice: When studying the photophysics of a newly synthesized non-polar fluorophore, utilizing Heptane, 1,1'-thiobis- can provide a baseline fluorescence profile in a minimally perturbing environment.

Experimental Protocols

Solvent Preparation and Handling

Trustworthiness through Purity: The purity of the solvent is of utmost importance in spectroscopy to avoid interference from impurities.

  • Procurement: Obtain high-purity Heptane, 1,1'-thiobis- (spectroscopic grade, if available). If not, procure the highest available purity and consider further purification.

  • Purification (if necessary): For applications requiring the highest sensitivity, distillation under reduced pressure can be employed to remove non-volatile impurities.

  • Degassing: For fluorescence spectroscopy, it is crucial to degas the solvent to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Storage: Store the solvent in a tightly sealed, amber glass bottle to protect it from light and atmospheric moisture.[3][4] Store in a cool, well-ventilated area away from ignition sources.[3][4]

Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of a non-polar analyte in Heptane, 1,1'-thiobis-.

Materials:

  • Spectroscopic grade Heptane, 1,1'-thiobis-

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a known volume of Heptane, 1,1'-thiobis- to achieve the desired concentration. Ensure complete dissolution. Gentle warming or sonication may be applied if necessary, taking into account the analyte's stability.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for scanning.

  • Baseline Correction:

    • Fill a quartz cuvette with pure Heptane, 1,1'-thiobis-. This will serve as the reference or blank.

    • Place the reference cuvette in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Fill another quartz cuvette with the prepared analyte solution.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solvent High-Purity Heptane, 1,1'-thiobis- Solution Analyte Solution Solvent->Solution Dissolve Analyte Non-Polar Analyte Analyte->Solution Spectrophotometer UV-Vis Spectrophotometer Spectrum Absorption Spectrum Spectrophotometer->Spectrum Blank Blank (Solvent Only) Blank->Spectrophotometer Baseline Correction Sample Sample (Analyte Solution) Sample->Spectrophotometer Acquire Spectrum Analysis Determine λmax Calculate Molar Absorptivity Spectrum->Analysis Fluorescence_Logic Analyte Fluorophore in Heptane, 1,1'-thiobis- Excitation Excitation (λex) Analyte->Excitation Absorbs light Emission Emission (λem) Excitation->Emission Leads to StokesShift Stokes Shift (λem - λex) Excitation->StokesShift Emission->StokesShift SolventEffect Solvent Environment (Non-Polar) SolventEffect->Analyte Influences SolventEffect->Emission Can affect

Caption: Key parameters in a fluorescence experiment.

Safety and Handling

As a responsible Senior Application Scientist, ensuring the safety of all laboratory personnel is of paramount importance.

  • General Precautions: Heptane, 1,1'-thiobis- is a combustible liquid. Handle with care in a well-ventilated area, preferably within a chemical fume hood. [3][5][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [3][5]* Fire Safety: Keep away from open flames, sparks, and other sources of ignition. [3][5][6]Use non-sparking tools when handling the solvent. [5]* Inhalation: Avoid inhaling vapors. In case of dizziness or respiratory irritation, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Disposal: Dispose of waste Heptane, 1,1'-thiobis- and solutions containing it in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Heptane, 1,1'-thiobis- emerges as a viable and valuable non-polar solvent for specific spectroscopic applications. Its high boiling point, non-polar character, and expected UV transparency above ~240 nm make it a suitable medium for the analysis of a wide range of hydrophobic and lipophilic compounds. The protocols detailed in this application note provide a robust framework for its successful implementation in UV-Vis and fluorescence spectroscopy.

Future work should focus on experimentally determining the precise UV cutoff wavelength of spectroscopic grade Heptane, 1,1'-thiobis-, as well as characterizing other solvent properties such as its dielectric constant and viscosity. Such data will further solidify its position as a specialized solvent in the spectroscopist's toolkit.

References

  • PubChem. (n.d.). Heptane, 1,1'-thiobis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2022, March 17). What are some edible non-polar solvents I can use for UV-Vis spectroscopy (excluding ethanol)? Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved from [Link]

  • AIP Publishing. (1993, July 15). Solvation by nonpolar solvents: Shifts of solute electronic spectra. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the High-Temperature Use of Heptane, 1,1'-thiobis-

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the safe and effective use of Heptane, 1,1'-thiobis- (also known as diheptyl sulfide) in high-temperature chemical reactions. Heptane, 1,1'-thiobis- is a long-chain thioether with potential applications as a high-boiling point solvent, a sulfur source in materials synthesis, or a stabilizing agent in high-temperature formulations. Understanding its thermal behavior, potential decomposition pathways, and requisite safety protocols is paramount for its successful implementation in research and development. This guide consolidates critical physical property data, outlines detailed safety procedures, provides a generalized protocol for high-temperature reactions, and discusses analytical methods for monitoring reaction progress and characterizing products.

Introduction: The Role of Dialkyl Sulfides in High-Temperature Chemistry

Long-chain dialkyl sulfides, such as Heptane, 1,1'-thiobis-, are a class of organosulfur compounds with unique properties that make them suitable for high-temperature applications. Their relatively high boiling points and thermal stability, in comparison to their shorter-chain counterparts, allow them to be used in reaction media that require elevated temperatures to overcome activation energy barriers. In the context of drug development and materials science, high-temperature reactions are often necessary for the synthesis of complex molecules, the formation of crystalline inorganic materials, or to drive reactions to completion.

Dialkyl sulfides can serve multiple roles in these processes. They can act as high-boiling, non-polar solvents capable of dissolving a range of organic and organometallic precursors. Furthermore, under certain conditions, the carbon-sulfur bonds can undergo thermolysis, allowing the dialkyl sulfide to act as a precursor for the controlled release of sulfur, which is crucial in the synthesis of metal sulfide nanoparticles and other sulfur-containing materials.[1][2] The thermal decomposition of sulfides often proceeds through radical mechanisms involving the cleavage of the C-S bond.[3]

This guide will focus on providing the necessary information and protocols to safely and effectively utilize Heptane, 1,1'-thiobis- in a laboratory setting for high-temperature reactions.

Physicochemical Properties and Thermal Behavior

A thorough understanding of the physical and chemical properties of Heptane, 1,1'-thiobis- is the foundation for its safe handling and use.

Table 1: Physicochemical Properties of Heptane, 1,1'-thiobis-

PropertyValueSource
CAS Number 629-65-2[4][5]
Molecular Formula C₁₄H₃₀S[4]
Molecular Weight 230.46 g/mol [4]
Appearance Light yellow liquid[6]
Odor Strong, stench[4]
Boiling Point 298 °C at 760 mmHg[5][6]
Melting Point 70 °C[5][6]
Flash Point 148.9 °C (300.0 °F) (Closed Cup)[5][6]
Density 0.8407 g/cm³ at 20 °C[6]
Solubility in Water 0.04604 mg/L at 25 °C (estimated)[5]

Thermal Decomposition:

  • Alkenes and Hydrogen Sulfide (H₂S): Through a β-elimination mechanism.

  • Thiols (Mercaptans): From radical recombination or hydrogen abstraction.[2]

  • Shorter-chain hydrocarbons: From fragmentation of the heptyl radical.

  • Elemental Sulfur and Polysulfides: Under certain conditions.[7]

The exact product distribution will be highly dependent on the reaction temperature, pressure, and the presence of other reactive species. It is strongly recommended to perform a thermal stability analysis, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), on Heptane, 1,1'-thiobis- under the intended reaction conditions before conducting large-scale experiments.[3]

Safety Protocols for High-Temperature Reactions

Working with any chemical at high temperatures introduces increased risks. The following safety protocols are mandatory when using Heptane, 1,1'-thiobis- in high-temperature applications.

3.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Hand Protection: Use insulated, chemical-resistant gloves suitable for high-temperature work.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[8] If there is any risk of exposure above permissible limits, a respirator with an appropriate cartridge for organic vapors and sulfur compounds should be used.

3.2. Engineering Controls:

  • Fume Hood: All high-temperature reactions must be performed within a properly functioning chemical fume hood to contain vapors and potential decomposition products.

  • Inert Atmosphere: To prevent oxidation and potential autoignition, it is highly recommended to conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Utilize a reliable temperature controller with a thermocouple placed to accurately measure the reaction temperature. A secondary containment system for the heating apparatus is also recommended.

  • Pressure Relief: If the reaction is conducted in a sealed vessel, ensure it is equipped with a pressure relief valve.

  • Off-Gas Scrubbing: The exhaust from the reaction vessel should be passed through a scrubbing system to neutralize malodorous and potentially toxic sulfur compounds like H₂S and mercaptans. A bleach (sodium hypochlorite) solution is an effective scrubbing agent for oxidizing these compounds.[9]

3.3. Emergency Procedures:

  • Fire: In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.

  • Exposure: In case of skin contact, immediately wash the affected area with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Experimental Protocol: A Generalized Approach

This section outlines a generalized protocol for conducting a high-temperature reaction using Heptane, 1,1'-thiobis- as a solvent or reactant. This is a template and must be adapted and optimized for each specific chemical transformation.

4.1. Materials and Equipment:

  • Heptane, 1,1'-thiobis- (purity >97%)

  • Reactants and catalysts specific to the desired synthesis

  • High-temperature, round-bottom flask or a suitable pressure reactor

  • Reflux condenser

  • Magnetic stirrer and stir bar, or mechanical stirrer

  • Heating mantle or oil bath with a temperature controller

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Scrubbing apparatus containing a bleach solution

  • Thermocouple

  • Standard laboratory glassware

4.2. Experimental Workflow Diagram:

G setup 1. Assemble and Purge Reaction Apparatus charge 2. Charge Reactor with Reactants and Heptane, 1,1'-thiobis- setup->charge Under Inert Atmosphere heat 3. Heat to Reaction Temperature charge->heat react 4. Maintain Reaction at Temperature heat->react cool 5. Cool Reaction to Room Temperature react->cool workup 6. Product Isolation and Purification cool->workup analyze 7. Product Characterization workup->analyze

Caption: Generalized workflow for high-temperature reactions.

4.3. Step-by-Step Procedure:

  • Apparatus Setup and Inerting:

    • Assemble the reaction apparatus (flask, condenser, stirrer, etc.) in the fume hood.

    • Ensure all joints are properly sealed.

    • Purge the entire system with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Charging the Reactor:

    • Under a positive flow of inert gas, charge the reaction vessel with the desired reactants, catalysts, and Heptane, 1,1'-thiobis-.

  • Heating to Reaction Temperature:

    • Begin stirring the reaction mixture.

    • Slowly heat the reaction vessel to the target temperature using the heating mantle or oil bath. Monitor the temperature closely with the thermocouple.

    • Causality: A slow and controlled heating rate prevents thermal shock to the glassware and allows for better temperature control, minimizing the risk of runaway reactions.

  • Reaction at Temperature:

    • Maintain the reaction at the desired temperature for the predetermined time.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) of quenched aliquots).

    • Self-Validation: Regular monitoring of the reaction allows for the determination of the reaction endpoint and can provide early indications of any undesired side reactions or decomposition.

  • Cooling and Work-up:

    • Once the reaction is complete, turn off the heat source and allow the reaction mixture to cool slowly to room temperature under the inert atmosphere.

    • Proceed with the appropriate work-up procedure to isolate and purify the desired product. This may involve extraction, filtration, distillation, or chromatography.

4.4. Product Analysis:

  • The composition of the reaction mixture and the identity of the products should be determined using standard analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic compounds, including potential decomposition products of Heptane, 1,1'-thiobis-.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the desired product.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the product.

    • High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile or thermally sensitive compounds.

Conclusion

Heptane, 1,1'-thiobis- is a valuable compound for high-temperature chemical synthesis due to its high boiling point and potential as a sulfur source. However, its use requires a thorough understanding of its properties and strict adherence to safety protocols. The information and generalized protocol provided in this application note are intended to serve as a starting point for researchers. It is imperative that all users conduct a thorough risk assessment and, when possible, perform thermal stability analysis before proceeding with any high-temperature reactions involving this compound. With careful planning and execution, Heptane, 1,1'-thiobis- can be a powerful tool in the development of new materials and pharmaceuticals.

References

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Application Note: High-Sensitivity Detection and Quantification of Heptane, 1,1'-thiobis- in Complex Hydrocarbon and Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the selective detection and accurate quantification of Heptane, 1,1'-thiobis- (diheptyl sulfide), a non-volatile sulfur compound, in complex sample matrices such as petroleum products and environmental samples. The protocols detailed herein leverage the synergistic capabilities of advanced sample preparation techniques with high-resolution gas chromatography-mass spectrometry (GC-MS) and sulfur chemiluminescence detection (GC-SCD). This document is intended for researchers, scientists, and professionals in the fields of environmental monitoring, petrochemical analysis, and drug development who require reliable and validated methods for the trace-level analysis of thioethers.

Introduction: The Analytical Challenge of Thioether Detection

Heptane, 1,1'-thiobis- (CAS 629-65-2) is a long-chain thioether characterized by its high boiling point and non-polar nature.[1] Its presence, even at trace levels, can have significant implications in various domains. In the petrochemical industry, sulfur-containing compounds like diheptyl sulfide can act as catalyst poisons, leading to reduced efficiency in refining processes.[2] From an environmental perspective, the monitoring of such compounds is crucial for assessing contamination in soil and water. The analytical challenge lies in the detection of this specific thioether within a complex mixture of hydrocarbons or biological components that can cause significant matrix interference.[3]

Gas chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds.[4] However, the successful analysis of Heptane, 1,1'-thiobis- is contingent on a multi-faceted approach that addresses both the sample matrix and the inherent properties of the analyte. This guide will elucidate the rationale behind the selection of appropriate sample preparation techniques and instrumental parameters to ensure high sensitivity, selectivity, and reproducibility.

Physicochemical Properties of Heptane, 1,1'-thiobis-

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₁₄H₃₀S[1]
Molecular Weight 230.46 g/mol [1]
Boiling Point 297.8 °C (Predicted)[1]
Physical State Liquid with a stench[1]
Solubility Insoluble in water; soluble in organic solvents[4]
Kovats Retention Index 1682, 1674, 1696 (Standard non-polar)[1]

Strategic Sample Preparation: Mitigating Matrix Interference

The complexity of the sample matrix is a primary obstacle to accurate analysis. Therefore, a meticulously designed sample preparation protocol is paramount.[5] The choice of technique is dictated by the nature of the sample matrix.

Solid Phase Extraction (SPE) for Petroleum and Environmental Water Samples

For matrices such as petroleum distillates and contaminated water, Solid Phase Extraction (SPE) is a highly effective cleanup technique.[6] It offers the advantages of high recovery rates, minimal solvent consumption, and the ability to fractionate the sample, thereby reducing matrix complexity.[7]

Principle of Operation: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For the non-polar Heptane, 1,1'-thiobis-, a normal-phase SPE strategy is often optimal, where polar interferents are retained on a polar sorbent while the non-polar analyte elutes.

Protocol for SPE Cleanup:

  • Sorbent Selection: Utilize a polar sorbent such as silica gel or Florisil®.[6] The choice depends on the specific interfering compounds present in the matrix.

  • Column Conditioning: Pre-condition the SPE cartridge with a non-polar solvent (e.g., hexane) to ensure reproducible interactions.

  • Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent and load it onto the conditioned cartridge.

  • Washing: Elute with a non-polar solvent to wash away any weakly retained non-polar interferents.

  • Analyte Elution: Elute the Heptane, 1,1'-thiobis- with a solvent of slightly higher polarity (e.g., a mixture of hexane and dichloromethane).

  • Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen before GC analysis.

QuEChERS for Complex Biological and Food Matrices

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach that is particularly well-suited for complex matrices like soil, food products, and biological tissues.[8][9]

Principle of Operation: QuEChERS employs a two-step process involving a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[10]

Protocol for QuEChERS Sample Preparation:

  • Homogenization: Homogenize the sample with water.

  • Extraction and Partitioning: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, and a buffering agent) to the homogenized sample. Shake vigorously to extract the analytes into the acetonitrile layer and induce phase separation.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

  • Centrifugation and Analysis: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for GC analysis.

Instrumental Analysis: High-Resolution Separation and Detection

The instrumental analysis is centered around gas chromatography for separation, coupled with either a mass spectrometer for definitive identification or a sulfur-selective detector for enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled identification capabilities through the generation of a unique mass spectrum for the analyte.[11]

Workflow for GC-MS Analysis of Heptane, 1,1'-thiobis-

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Complex Mixture SPE Solid Phase Extraction Sample->SPE Petroleum/Water QuEChERS QuEChERS Sample->QuEChERS Biological/Food Extract Cleaned Extract SPE->Extract QuEChERS->Extract Injector GC Inlet Extract->Injector Injection Column GC Column Injector->Column Separation MS Mass Spectrometer Column->MS Ionization & Detection Data Data System MS->Data Data Acquisition Qual Qualitative Analysis (Mass Spectrum) Data->Qual Quant Quantitative Analysis (Chromatogram) Data->Quant

Caption: Workflow for the analysis of Heptane, 1,1'-thiobis- by GC-MS.

Detailed GC-MS Protocol:

ParameterRecommended SettingRationale
GC Column Agilent J&W DB-Sulfur SCD or equivalent low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane)Inertness towards sulfur compounds is crucial to prevent peak tailing and signal loss.[12][13] A non-polar phase is suitable for the non-polar analyte.
Injector Split/Splitless, 250 °CA splitless injection is preferred for trace analysis to maximize analyte transfer to the column.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The temperature program should be optimized to ensure good separation from matrix components and a reasonable run time.
Carrier Gas Helium, constant flow (1.0 mL/min)Helium is the standard carrier gas for GC-MS, providing good efficiency.
MS Ion Source Electron Ionization (EI), 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mass Analyzer QuadrupoleA quadrupole mass analyzer offers a good balance of sensitivity, resolution, and cost-effectiveness.
MS Scan Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan mode is used to acquire the complete mass spectrum for identification. SIM mode enhances sensitivity and selectivity for quantification by monitoring characteristic ions of Heptane, 1,1'-thiobis-.[14]

Mass Spectral Fragmentation of Thioethers: The electron ionization mass spectrum of Heptane, 1,1'-thiobis- is characterized by fragmentation patterns typical of long-chain thioethers. The molecular ion (M⁺) at m/z 230 may be observed, although it can be of low abundance. Characteristic fragment ions arise from alpha-cleavage adjacent to the sulfur atom and cleavage of the C-S bond, leading to the formation of alkyl and sulfur-containing cations.[15]

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

For applications requiring the highest sensitivity and selectivity for sulfur compounds, a sulfur chemiluminescence detector (SCD) is the detector of choice.[3][16]

Principle of Operation: The SCD operates by combusting sulfur-containing compounds in a hydrogen-rich flame to produce sulfur monoxide (SO). The SO then reacts with ozone in a reduced-pressure chamber to generate excited-state sulfur dioxide (SO₂). As the SO₂ relaxes to its ground state, it emits light, which is detected by a photomultiplier tube. This process is highly specific to sulfur compounds.[17]

Workflow for GC-SCD Analysis

GCSCD_Workflow cluster_prep Sample Preparation cluster_gcscd GC-SCD System cluster_analysis Data Analysis Sample Complex Mixture SPE Solid Phase Extraction Sample->SPE Petroleum/Water Extract Cleaned Extract SPE->Extract Injector GC Inlet Extract->Injector Injection Column GC Column Injector->Column Separation SCD Sulfur Chemiluminescence Detector Column->SCD Detection Data Data System SCD->Data Data Acquisition Quant Quantitative Analysis (Chromatogram) Data->Quant

Caption: Workflow for the analysis of Heptane, 1,1'-thiobis- by GC-SCD.

Key Advantages of GC-SCD:

  • High Selectivity: The SCD is highly selective for sulfur-containing compounds, minimizing interferences from co-eluting hydrocarbons.[16]

  • High Sensitivity: Detection limits in the low picogram to femtogram range can be achieved.[18]

  • Equimolar Response: The SCD provides a response that is proportional to the mass of sulfur, regardless of the compound's structure. This simplifies quantification, as a single sulfur compound can be used to calibrate for a wide range of sulfur-containing analytes.[17]

Method Validation and Quality Control

A rigorous validation of the analytical method is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity and Range: A calibration curve should be generated using a series of standards of known concentrations to establish the linear dynamic range of the method.

  • Accuracy and Precision: Accuracy is determined by analyzing spiked samples and calculating the percent recovery. Precision is assessed by replicate analyses of the same sample, expressed as the relative standard deviation (RSD).

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

  • Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is highly recommended to correct for variations in sample preparation and instrument response.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the GC inlet or column; column contamination.Use an inert-coated inlet liner and a high-quality, inert GC column.[13] Bake out the column or trim the front end.
Poor Sensitivity Sample loss during preparation; leaks in the GC system; detector malfunction.Optimize sample preparation for recovery. Perform a leak check on the GC system. Verify detector parameters and perform maintenance as needed.
Matrix Interference Inefficient sample cleanup.Optimize the SPE or QuEChERS protocol.[6][8] Consider using a more selective detector like the SCD.
Irreproducible Results Inconsistent sample preparation; variability in injection volume; unstable instrument conditions.Standardize all sample preparation steps. Use an autosampler for precise injections. Allow the instrument to stabilize before analysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the sensitive and selective determination of Heptane, 1,1'-thiobis- in complex matrices. The judicious selection of sample preparation techniques, coupled with the power of high-resolution gas chromatography with mass spectrometric or sulfur chemiluminescence detection, enables the generation of high-quality, defensible data. Adherence to the principles of method validation and a systematic approach to troubleshooting will ensure the long-term success of these analytical endeavors.

References

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

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  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

  • Kushida, Y., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Legal Medicine, 73, 102538. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Retrieved from [Link]

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  • ResearchGate. (n.d.). Quantitative On-line Analysis of Sulfur Compounds in Complex Hydrocarbon Matrices. Retrieved from [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(11), 1124-1135. Retrieved from [Link]

  • PubMed. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(7), 811-821. Retrieved from [Link]

  • MDPI. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects, 13(1), 74. Retrieved from [Link]

  • Djokic, M. R., et al. (2017). Quantitative on-line analysis of sulfur compounds in complex hydrocarbon matrices. Journal of Chromatography A, 1508, 85-95. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. (ASTM D5623-19). Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803-812. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]

  • LCGC International. (2021). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. Retrieved from [Link]

  • PubMed. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(7), 811-21. Retrieved from [Link]

  • Agilent Technologies. (n.d.). DB-Sulfur SCD GC column. Retrieved from [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • PubMed. (2016). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. Journal of Chromatography A, 1447, 41-49. Retrieved from [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

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  • PubMed. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 95-120. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Retrieved from [Link]

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Troubleshooting & Optimization

Minimizing side reactions when using diheptyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for diheptyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of diheptyl sulfide, with a focus on minimizing side reactions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using diheptyl sulfide?

When working with diheptyl sulfide, ((C₇H₁₅)₂S), there are three primary categories of unintended side reactions that can occur:

  • Oxidation: The sulfur atom in diheptyl sulfide is susceptible to oxidation, leading to the formation of diheptyl sulfoxide and, subsequently, diheptyl sulfone. This is the most common side reaction, often occurring unintentionally due to atmospheric oxygen or trace oxidizing agents.[1][2]

  • S-Alkylation: Due to the high nucleophilicity of the sulfur atom, diheptyl sulfide can react with electrophiles present in the reaction mixture (such as alkyl halides or tosylates) to form a trialkylsulfonium salt.[3][4] This can consume both your sulfide and your electrophile, reducing the yield of your desired product.

  • Thermal Decomposition: Like many organic compounds, diheptyl sulfide can decompose at elevated temperatures. The C-S bond can cleave, leading to a complex mixture of breakdown products.[5][6]

Understanding the conditions that favor these pathways is the first step toward effective mitigation.

Troubleshooting Guide: Oxidation
Q2: My reaction mixture is showing unexpected polar byproducts. I suspect oxidation to diheptyl sulfoxide or sulfone. How can I prevent this?

Oxidation is a frequent issue, as the sulfur center is readily attacked by various oxidants. The primary culprits are often atmospheric oxygen, especially under heating or light exposure, or residual peroxides in solvents (e.g., THF, diethyl ether).

Causality: The sulfur atom in a sulfide possesses a lone pair of electrons, making it susceptible to electrophilic attack by an oxygen atom from an oxidant. The initial oxidation forms a sulfoxide. The sulfoxide can then undergo further oxidation to form a sulfone, which is generally more difficult but can occur with stronger oxidants or harsher conditions.[1][7]

The most effective way to prevent oxidation from atmospheric oxygen is to perform the reaction under an inert atmosphere.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • Assembly: Quickly assemble your reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet/outlet) while hot and immediately place it under a positive pressure of an inert gas like Argon (Ar) or Nitrogen (N₂).

  • Purging: Perform at least three cycles of evacuating the flask with a vacuum pump and refilling it with the inert gas. This is a standard "vac-refill" cycle performed using a Schlenk line.

  • Reagent Addition: Add your solvents and reagents via syringe or cannula under a positive flow of inert gas to prevent atmospheric ingress.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the outlet to an oil or mercury bubbler.

Solvents can be a major source of dissolved oxygen. It is critical to use deoxygenated solvents for sensitive reactions.

Step-by-Step Methodology (Sparging):

  • Setup: Obtain a solvent bottle with a septum-sealed cap. Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as a vent.

  • Sparging: Bubble the inert gas (Ar or N₂) through the solvent for at least 30-60 minutes. The vigorous bubbling will displace dissolved oxygen.

  • Storage: After sparging, remove the needles and store the solvent under a positive pressure of inert gas. For peroxide-forming solvents like THF, it's also crucial to test for and remove peroxides before use.

Diagram: Oxidation Pathway of Diheptyl Sulfide

The following diagram illustrates the sequential oxidation of diheptyl sulfide.

Oxidation Sulfide Diheptyl Sulfide (C₇H₁₅)₂S Sulfoxide Diheptyl Sulfoxide (C₇H₁₅)₂SO Sulfide->Sulfoxide [O] (e.g., H₂O₂, Air) Sulfone Diheptyl Sulfone (C₇H₁₅)₂SO₂ Sulfoxide->Sulfone [O] (Stronger Oxidant)

Caption: Sequential oxidation from sulfide to sulfoxide and sulfone.

Troubleshooting Guide: S-Alkylation
Q3: I'm reacting an alkyl halide in the presence of diheptyl sulfide, and I'm forming an insoluble salt. How do I prevent this S-alkylation side reaction?

This is a classic case of a competing SN2 reaction. The sulfur atom in diheptyl sulfide is a potent nucleophile, often more so than other nucleophiles you may intend to use.[4] It can attack the electrophilic carbon of your alkyl halide, forming a stable, non-reactive, and often insoluble triheptylsulfonium salt.

Causality: The high nucleophilicity of sulfur is due to its large atomic radius and the polarizability of its electron cloud, which allows for effective orbital overlap with the electrophilic carbon center in an SN2 transition state.[4]

StrategyRationale
Reverse Addition Add the diheptyl sulfide (or the component containing it) slowly to the reaction mixture containing the alkyl halide. This keeps the instantaneous concentration of the sulfide low, minimizing its chance to compete with the desired nucleophile.
Lower Temperature SN2 reactions are kinetically controlled. Lowering the reaction temperature will slow down all reactions, but it may disproportionately slow the undesired S-alkylation compared to your primary reaction, thus improving selectivity.
Stoichiometry Control If diheptyl sulfide is a reagent, use no more than 1.0 equivalent unless absolutely necessary. If it is a solvent, consider an alternative, less nucleophilic solvent.
Choice of Leaving Group If possible, use an alkyl electrophile with a less reactive leaving group. For example, an alkyl chloride is less reactive than an alkyl iodide, which may give your desired nucleophile a better chance to react first.

Diagram: S-Alkylation Side Reaction

This diagram shows the nucleophilic attack of diheptyl sulfide on an alkyl halide.

S_Alkylation cluster_reactants Reactants cluster_product Product Sulfide (C₇H₁₅)₂S: AlkylHalide R-X Sulfide->AlkylHalide Sₙ2 Attack SulfoniumSalt [(C₇H₁₅)₂S⁺-R] X⁻ Trialkylsulfonium Salt AlkylHalide->SulfoniumSalt

Caption: Formation of a sulfonium salt via SN2 reaction.

Troubleshooting Guide: Purity & Stability
Q4: Could impurities in my commercial diheptyl sulfide be causing side reactions? How should I purify it?

Yes, commercial grades of diheptyl sulfide can contain impurities that may interfere with your reaction. The most common reactive impurity is the corresponding thiol, 1-heptanethiol , a byproduct from synthesis. Thiols are acidic and highly nucleophilic (as thiolates) and can participate in a variety of undesired reactions.[3][8] Residual water or oxidation products (sulfoxide) can also be present.

For removing non-volatile impurities, sulfoxides, or residual synthesis reagents, vacuum distillation is highly effective.

CompoundBoiling Point (°C)Notes
1-Heptanethiol176Can be removed by washing or distillation.
Diheptyl Sulfide 260-262 Target compound. Distillation should be done under vacuum to lower the boiling point and prevent thermal decomposition.
Diheptyl Sulfoxide>300 (decomposes)Non-volatile under typical vacuum distillation conditions; will remain in the distillation pot.

Step-by-Step Methodology:

  • Pre-treatment (Optional): To remove acidic impurities like thiols, wash the crude diheptyl sulfide with an aqueous base (e.g., 5% NaOH), followed by water, and then a brine solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Setup: Assemble a vacuum distillation apparatus. Use a short-path distillation head for high-boiling liquids to minimize loss. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Heat the distillation flask gently using an oil bath. Apply vacuum gradually. Collect the fraction that distills at the expected boiling point for diheptyl sulfide at your operating pressure.

  • Storage: Store the purified sulfide in a sealed container under an inert atmosphere and protect it from light to prevent degradation.

Q5: What is the thermal stability of diheptyl sulfide?

Dialkyl sulfides are relatively stable but will undergo thermal decomposition at high temperatures (typically >250-300°C), which can lead to C-S bond cleavage.[6][9] This process can generate a complex mixture of products, including alkenes, thiols, and potentially hydrogen sulfide.

Best Practices:

  • Avoid Excessive Heat: Unless your reaction requires very high temperatures, keep the reaction temperature below 200°C.

  • Use Vacuum for Distillation: As mentioned, always distill high-boiling sulfides under reduced pressure to avoid decomposition.

  • Monitor for Odor/Color Change: A sharp, unpleasant odor change or darkening of the reaction mixture at high temperatures can be an indicator of decomposition.

References
  • Thiols and Sulfides. (2023). Chemistry LibreTexts. [Link]

  • 13.8 Sulfides. (2021). Chad's Prep. [Link]

  • A Comprehensive Review of Sulfide Solid-State Electrolytes: Properties, Synthesis, Applications, and Challenges. (2024). MDPI. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. White Rose Research Online. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? (2017). National Institutes of Health. [Link]

  • Method for preventing oxidation of sulfide minerals in sulfide ore.
  • Improved purification and sulfhydryl analysis of thiosulfate reductase. National Institutes of Health. [Link]

  • Nucleophilicity of Sulfur Compounds. (2023). Chemistry LibreTexts. [Link]

  • 18.7: Thiols and Sulfides. (2024). Chemistry LibreTexts. [Link]

  • THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Science Publishing. [Link]

  • The Chemistry Behind H₂S Scavenging Reactions. (2024). Chemical Products Industries. [Link]

  • Hydrogen Sulfide (H2S) Scavenger Solutions. Veolia Water Technologies & Solutions. [Link]

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  • THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. (2025). ResearchGate. [Link]

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  • Purifying garden sulfur and sulfur recrystallization. (2023). YouTube. [Link]

  • Oxidation of sulfides to sulfoxides and sulfones. ResearchGate. [Link]

  • Decomposition of Sulfide Phases and Subsequent Matte Collection in the Black Top of a Platinum Group Metal Smelter. University of Pretoria. [Link]

  • Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis. (2025). ResearchGate. [Link]

  • Hydrogen Sulfide Scavenger Technology for Decontamination. (2017). FQE Chemicals. [Link]

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  • What Causes Oxidation And How Can It Be Prevented? (2024). Valence Surface Technologies. [Link]

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  • Thermal Decomposition of Sulfides. ElectronicsAndBooks. [Link]

  • Sulfide scavengers, methods for making and methods for using.
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Technical Support Center: Troubleshooting Interference from Heptane, 1,1'-thiobis- in Analytical Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering analytical interference from Heptane, 1,1'-thiobis-. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you identify, mitigate, and eliminate this contaminant from your analytical workflows. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Heptane, 1,1'-thiobis- and where does it come from?

Heptane, 1,1'-thiobis-, also known as di-n-heptyl sulfide, is a thioether compound. Its structure consists of a central sulfur atom bonded to two heptyl chains (C14H30S). While not a common laboratory reagent, it is frequently identified as a contaminant in analytical laboratories. Its primary source is believed to be leaching from plastic labware, such as pipette tips, microcentrifuge tubes, and solvent bottles. It can be used as an antioxidant or a processing aid in the manufacturing of polymers like polypropylene.[1][2]

Q2: Why is Heptane, 1,1'-thiobis- a problem in analytical measurements?

Due to its chemical properties, Heptane, 1,1'-thiobis- can interfere with a range of analytical techniques, particularly mass spectrometry (MS) and gas chromatography (GC).

  • In Mass Spectrometry (LC-MS): As a relatively nonpolar and high-molecular-weight compound, it can cause ion suppression , a phenomenon where the presence of an interfering substance reduces the ionization efficiency of the analyte of interest in the MS source.[3] This leads to a decreased signal for your target compound and can result in inaccurate quantification.

  • In Gas Chromatography (GC): Being a semi-volatile compound, Heptane, 1,1'-thiobis- can lead to a variety of issues. It can co-elute with analytes of interest, causing peak distortion or misidentification. It can also be a source of ghost peaks in subsequent runs if it is not fully eluted from the column during the initial analysis.[4]

Q3: What are the typical signs of Heptane, 1,1'-thiobis- interference?

Key indicators of potential interference include:

  • LC-MS:

    • Poor signal-to-noise for your analyte, especially in later injections of a sequence.

    • Inconsistent analyte response and poor reproducibility.

    • The appearance of an unexpected, broad peak in your chromatogram.

  • GC:

    • The presence of a broad, late-eluting peak in blank runs.

    • Peak tailing or fronting for analytes that elute near the contaminant.

    • A gradual increase in the baseline during a temperature-programmed run, which could be indicative of column bleed exacerbated by the contaminant.[5]

Visualizing the Contamination Pathway

The following diagram illustrates the likely pathway of Heptane, 1,1'-thiobis- from its source to the analytical instrument, where it can cause interference.

Figure 1: Contamination Pathway of Heptane, 1,1'-thiobis- cluster_0 Source cluster_1 Leaching Process cluster_2 Contaminated Matrix cluster_3 Analytical Interference Plastic Labware Plastic Labware Sample/Solvent Contact Sample/Solvent Contact Plastic Labware->Sample/Solvent Contact Leaching Sample/Blank Sample/Blank Sample/Solvent Contact->Sample/Blank Contamination LC-MS/GC Analysis LC-MS/GC Analysis Sample/Blank->LC-MS/GC Analysis Injection

Caption: From Plastic to Problem: The Leaching Pathway.

Troubleshooting Guide: LC-MS Applications

Issue: Poor Analyte Signal and Suspected Ion Suppression

This guide provides a systematic approach to diagnosing and mitigating ion suppression caused by Heptane, 1,1'-thiobis-.

  • Blank Injections: Run a series of solvent blanks (using the same solvent as your samples). If you observe a broad, late-eluting peak, this may be your contaminant.

  • Systematic Solvent and Consumable Check: If a peak is present in the blank, systematically replace the solvent, vials, caps, and pipette tips with high-purity or "leachable-free" alternatives to pinpoint the source.

  • Post-Column Infusion: For a definitive diagnosis of ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS source while injecting a blank sample. A dip in the analyte's signal at the retention time of the suspected contaminant confirms ion suppression.

Once confirmed, employ the following strategies, starting with the simplest.

Mitigation StrategyProtocolRationale
Source Parameter Optimization Increase the nebulizer gas temperature and flow rate.This can improve the desolvation of the analyte and reduce the impact of non-volatile interferences.
Chromatographic Separation Modify the gradient to increase the separation between your analyte and the contaminant. A shallower gradient or a longer run time may be necessary.By ensuring the analyte and the contaminant do not co-elute, the competitive ionization process is avoided.[3]
Sample Preparation Implement a sample clean-up step to remove the nonpolar contaminant.A targeted sample preparation method is often the most robust solution.
  • Liquid-Liquid Extraction (LLE):

    • To an aqueous sample, add an equal volume of a nonpolar organic solvent such as hexane.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Collect the aqueous (lower) layer containing your polar analyte, leaving the nonpolar Heptane, 1,1'-thiobis- in the hexane layer.[6]

  • Solid-Phase Extraction (SPE):

    • Choose a reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge with methanol followed by water.

    • Load your aqueous sample. The polar analyte should pass through while the nonpolar contaminant is retained.

    • Collect the eluate containing your analyte. This is an "interference removal" strategy.[7]

Troubleshooting Guide: GC Applications

Issue: Ghost Peaks and Baseline Instability

This guide addresses issues in GC caused by the semi-volatile nature of Heptane, 1,1'-thiobis-.

  • Blank Run Analysis: Inject a solvent blank. If a peak appears at the same retention time as in your sample runs, it is a ghost peak.[4]

  • No-Injection Run: Run the GC method without an injection. If the peak is still present, the contamination is likely in the carrier gas line or the detector. If it disappears, the source is the syringe, inlet, or sample/solvent.[8]

  • Inlet Maintenance: Replace the septum and liner. A dirty liner is a common source of carryover for high-boiling compounds.[9]

Mitigation StrategyProtocolRationale
Injector Temperature Increase the injector temperature.A higher temperature ensures the complete volatilization of the high-boiling contaminant, preventing it from condensing in the inlet.[10]
Oven Temperature Program Extend the final hold time of your temperature program at the maximum allowable temperature for your column.This will "bake out" the column and ensure that any residual Heptane, 1,1'-thiobis- is eluted before the next injection.
Column Rinsing If the contamination is severe, disconnect the column from the detector and rinse it with an appropriate solvent (check column manufacturer's recommendations).This is a more aggressive approach for heavily contaminated columns.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making flow for troubleshooting interference from Heptane, 1,1'-thiobis-.

Figure 2: Troubleshooting Workflow cluster_0 Symptom Identification cluster_1 LC-MS Path cluster_2 GC Path Symptom Poor Signal (LC-MS) or Ghost Peaks (GC)? Blank_LC Run Solvent Blank Symptom->Blank_LC LC-MS Blank_GC Run Solvent Blank Symptom->Blank_GC GC POCI Perform Post-Column Infusion Blank_LC->POCI Confirm_LC Ion Suppression Confirmed? POCI->Confirm_LC Confirm_LC->Symptom No, re-evaluate Mitigate_LC Implement Mitigation: 1. Source Parameters 2. Chromatography 3. Sample Prep Confirm_LC->Mitigate_LC Yes No_Inject Run No-Injection Blank Blank_GC->No_Inject Confirm_GC Ghost Peak Source Identified? No_Inject->Confirm_GC Confirm_GC->Symptom No, re-evaluate Mitigate_GC Implement Mitigation: 1. Inlet Maintenance 2. Bake Out Column 3. Column Rinse Confirm_GC->Mitigate_GC Yes

Caption: A logical approach to diagnosing and solving interference.

References

  • Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Eppendorf. (n.d.). Leachables: Minimizing the Influence of Plastic Consumables on the Laboratory Workflows. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Ghost Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Retrieved from [Link]

  • Separation Science. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • LCGC International. (2013, December 1). Optimizing GC–MS Methods. Retrieved from [Link]

  • ResearchGate. (2025). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. Retrieved from [Link]

  • PubMed. (n.d.). Effect of phthalate plasticizer on blood compatibility of polyvinyl chloride. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Solid-Liquid Extraction: Principle, Procedure, Applications. Retrieved from [Link]

  • Agilent. (2024). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Agilent. (2024). Optimize GC Sample Introduction via Focusing Techniques and Appropriate Inlet Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Will all compounds having boiling point below 250 degC be detected in GC?. Retrieved from [Link]

  • Agilent. (2024). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Retrieved from [Link]

  • LCGC International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to High-Boiling Point Solvents for Pharmaceutical Development: Heptane, 1,1'-thiobis- vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that profoundly influences the efficiency, scalability, and safety of chemical processes. High-boiling point solvents are indispensable for reactions requiring elevated temperatures, facilitating the dissolution of poorly soluble starting materials and reagents. However, mounting concerns over the toxicity and environmental impact of conventional solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth comparison of Heptane, 1,1'-thiobis- (also known as diheptyl sulfide), a high-boiling point thioether, with established polar aprotic solvents, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their solvent selection.

The Evolving Role of Solvents in Pharmaceutical Synthesis

The ideal solvent in pharmaceutical applications should exhibit a unique combination of properties: strong solubilizing power, appropriate boiling point and viscosity, chemical inertness under reaction conditions, ease of removal, low toxicity, and minimal environmental footprint. High-boiling point solvents are particularly crucial for synthetic transformations that are kinetically slow at lower temperatures, such as certain cross-coupling reactions and amide bond formations.

Historically, dipolar aprotic solvents like DMSO, DMF, and NMP have been the workhorses for such applications due to their excellent solvating capabilities for a wide range of organic and inorganic compounds. However, their well-documented reproductive toxicity and other health hazards have led to increased regulatory scrutiny, compelling the pharmaceutical industry to explore greener alternatives.[1]

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are the primary determinants of its suitability for a specific application. The following table summarizes the key physicochemical properties of Heptane, 1,1'-thiobis- in comparison to DMSO, DMF, NMP, and sulfolane.

PropertyHeptane, 1,1'-thiobis-Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Sulfolane
CAS Number 629-65-2[2]67-68-568-12-2872-50-4126-33-0
Molecular Formula C₁₄H₃₀S[2]C₂H₆OSC₃H₇NOC₅H₉NOC₄H₈O₂S
Molecular Weight 230.48 g/mol [2]78.13 g/mol 73.09 g/mol 99.13 g/mol 120.17 g/mol
Boiling Point (°C) ~298[3][4]189153202285
Melting Point (°C) 70[3][4]18.5-61-2427.5
Density (g/mL) ~0.84[4]1.100.9441.0281.261
Flash Point (°C) ~149[3][4]875891165
Polarity Non-polarPolar AproticPolar AproticPolar AproticPolar Aprotic

Heptane, 1,1'-thiobis- distinguishes itself with the highest boiling point and a non-polar character, in stark contrast to the polar aprotic nature of the other solvents. Its high molecular weight and long alkyl chains contribute to its low volatility and high lipophilicity. This non-polar nature suggests its potential utility in reactions involving non-polar substrates and reagents, or as a high-boiling point alternative to hydrocarbon solvents like heptane itself in specific applications such as crystallization and purification.[5][6]

Performance in Key Pharmaceutical Applications: An Evidence-Based Analysis

While direct comparative studies featuring Heptane, 1,1'-thiobis- are limited, we can infer its potential performance by examining the applications of thioethers and high-boiling point non-polar solvents in relevant pharmaceutical processes.

Organic Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves a variety of chemical transformations. Thioethers themselves are significant structural motifs in many drug molecules.[7] The synthesis of thioethers is a well-established field, with numerous methods available.[3][8][9][10][11]

Diagram: General Workflow for Thioether Synthesis

G Thiol Thiol/Thiolate Reaction Nucleophilic Substitution Thiol->Reaction AlkylHalide Alkyl Halide/Other Electrophile AlkylHalide->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Salt Salt Byproduct Reaction->Salt Purification Purification (e.g., Chromatography) Workup->Purification Thioether Thioether Purification->Thioether

Caption: A generalized workflow for the synthesis of thioethers.

While Heptane, 1,1'-thiobis- is a thioether, its application as a solvent in the synthesis of other molecules is less documented. Its non-polar nature would make it a poor choice for reactions involving polar or ionic intermediates, where solvents like DMSO and DMF excel due to their ability to stabilize charged species. However, for reactions involving non-polar reactants, such as certain types of hydrocarbon functionalization or polymerizations, its high boiling point could be advantageous.

Amide Bond Formation: This is one of the most common reactions in pharmaceutical chemistry.[2][12][13][14] These reactions often employ polar aprotic solvents like DMF and NMP to dissolve the starting materials and coupling agents. A recent study on greener alternatives for amide bond formation identified 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate as viable replacements for dichloromethane and DMF, demonstrating comparable or even superior performance in some cases.[2] Given its non-polar character, Heptane, 1,1'-thiobis- is unlikely to be an effective solvent for most standard amide coupling reactions.

API Purification and Crystallization

The purification of APIs is a critical step in drug manufacturing, with crystallization being a primary technique.[15][16][17] The choice of solvent is paramount in crystallization, as it directly impacts crystal form, purity, and yield. Heptane is a commonly used non-polar solvent in crystallization processes, often in combination with a more polar co-solvent.[5]

Given its structural similarity to heptane but with a much higher boiling point, Heptane, 1,1'-thiobis- could potentially serve as a novel solvent for the crystallization of highly non-polar APIs, especially where elevated temperatures are required to achieve initial dissolution. Its low volatility would also be beneficial in preventing solvent loss during prolonged crystallization processes.

Experimental Protocol: Illustrative API Crystallization

  • Dissolution: Dissolve the crude API in a minimal amount of a suitable solvent system at an elevated temperature. For a non-polar API, this could be Heptane, 1,1'-thiobis- or a mixture with a co-solvent.

  • Cooling/Anti-solvent Addition: Slowly cool the solution to induce crystallization or add an anti-solvent in which the API is insoluble.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Diagram: API Crystallization Workflow

G CrudeAPI Crude API Dissolution Dissolution at Elevated Temperature CrudeAPI->Dissolution Solvent High-Boiling Point Solvent Solvent->Dissolution Cooling Controlled Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Crystal Washing Filtration->Washing Drying Drying Washing->Drying PureAPI Pure API Crystals Drying->PureAPI

Caption: A typical workflow for API purification via crystallization.

Formulation and Drug Delivery

The solubility of an API in its final formulation is a key determinant of its bioavailability.[18][19][20] For lipid-based formulations, which are often used for poorly water-soluble drugs, a non-polar solvent could be a component of the formulation. The high lipophilicity of Heptane, 1,1'-thiobis- might make it a candidate for investigation in such systems, although its toxicological profile would need to be thoroughly evaluated.

Safety and Toxicological Profile: A Critical Consideration

The primary driver for seeking alternatives to conventional high-boiling point solvents is their associated toxicity.

  • DMF and NMP: Both are classified as substances of very high concern (SVHC) under REACH regulations due to their reproductive toxicity.

  • DMSO: While generally considered less toxic than DMF and NMP, it can enhance the skin penetration of other chemicals.

  • Sulfolane: Exhibits moderate toxicity.

The available safety data for Heptane, 1,1'-thiobis- is limited. It is generally described as causing skin irritation.[2] The GHS classification indicates that it may cause long-lasting harmful effects to aquatic life.[21] The toxicity of sulfides can vary widely. For instance, hydrogen sulfide is a well-known toxic gas.[22][23] However, many organic sulfides are stable and have low toxicity. A thorough toxicological assessment of Heptane, 1,1'-thiobis- is necessary before it can be considered a viable "green" alternative.

Conclusion and Future Perspectives

Heptane, 1,1'-thiobis- presents an interesting profile as a high-boiling point, non-polar solvent. Its properties suggest potential applications in specific niches of pharmaceutical development, particularly in the crystallization of non-polar APIs and as a high-temperature reaction medium for non-polar reactants. Its structural similarity to the widely used and relatively benign solvent heptane is also a point of interest.

However, the current lack of comprehensive experimental data directly comparing its performance to conventional solvents like DMSO, DMF, and NMP in key pharmaceutical applications is a significant hurdle to its widespread adoption. Furthermore, a more detailed toxicological and ecotoxicological profile is essential to truly assess its "green" credentials.

As the pharmaceutical industry continues to embrace the principles of green chemistry, the exploration of novel, safer high-boiling point solvents will be a key area of research. Heptane, 1,1'-thiobis-, and other long-chain thioethers and ethers, warrant further investigation to determine their true potential as viable alternatives to the current industry standards. Future studies should focus on:

  • Direct, head-to-head comparisons of Heptane, 1,1'-thiobis- with conventional solvents in a range of common synthetic reactions.

  • Evaluation of its solubilizing power for a diverse set of APIs.

  • Detailed studies on its performance in crystallization processes.

  • Comprehensive toxicological and environmental impact assessments.

By systematically addressing these knowledge gaps, the scientific community can make an informed decision on the role of Heptane, 1,1'-thiobis- and similar compounds in the future of sustainable pharmaceutical manufacturing.

References

  • diheptyl sulfide, 629-65-2. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
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  • Aqueous synthesis of peptide thioesters from amino acids and a thiol using 1,1'-carbonyldiimidazole. (2005). Origins of Life and Evolution of the Biosphere, 35(5), 409-421.
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  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. (2019). Asian Journal of Organic Chemistry, 8(8), 1164-1177.
  • Aqueous Synthesis of Peptide Thioesters from Amino Acids and a Thiol Using 1,1′-Carbonyldiimidazole. (2005). Origins of Life and Evolution of the Biosphere, 35(5), 409-421.
  • Convergent Synthesis of Thioether Containing Peptides. (2018). Molecules, 23(10), 2465.
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A Comparative Guide to Internal Standard Selection: Heptane, 1,1'-thiobis- vs. Deuterated Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose, offering exceptional sensitivity and selectivity.[1] However, the journey from sample to result is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[2][3] To navigate these challenges, the use of an internal standard (IS) is an indispensable practice.[3] An ideal IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample, which mimics the analyte's behavior throughout the analytical process, thereby correcting for variations.[3][4]

The choice of an internal standard is a critical decision in bioanalytical method development. The consensus in the scientific community, often underscored by regulatory guidance, leans heavily towards the use of stable isotope-labeled (SIL) internal standards, such as deuterated analogs, as the "gold standard".[1][5] These compounds are chemically identical to the analyte, with the only difference being a mass shift due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[6][7] This near-identical chemical nature is presumed to ensure co-elution and identical behavior during extraction and ionization.[8]

However, the synthesis of SIL standards can be costly and time-consuming, and they are not without their own potential pitfalls.[1] This has led to the continued use of non-isotopically labeled, structurally similar compounds as internal standards. This guide provides a comprehensive comparison of the performance of a non-deuterated, structural analog internal standard, using Heptane, 1,1'-thiobis- as a hypothetical example for a structurally similar analyte, against the performance of a deuterated analog. We will delve into the theoretical underpinnings, present a framework for experimental validation, and offer insights to guide researchers in making an informed decision for their specific applications.

The Contenders: A Tale of Two Standards

Let us consider a hypothetical analyte for our discussion: "Analyte X," a long-chain alkyl thioether with a molecular structure amenable to analysis by LC-MS. For the quantification of Analyte X, we will compare two potential internal standards:

  • Heptane, 1,1'-thiobis- (a structural analog IS): This compound shares the thioether functional group and has long alkyl chains, making it structurally similar to our hypothetical Analyte X. It is a commercially available sulfur compound.[9][10]

  • Analyte X-d4 (a deuterated IS): A version of Analyte X where four hydrogen atoms have been replaced with deuterium.

The fundamental difference lies in their degree of similarity to the analyte. While the deuterated IS is nearly identical, the structural analog is merely similar. This distinction has profound implications for their performance, particularly in compensating for matrix effects and extraction variability.

Key Performance Parameters: A Head-to-Head Comparison

The suitability of an internal standard is assessed through a rigorous validation process, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[11][12][13] We will now examine the critical performance parameters and how our two contenders are expected to fare.

Chromatographic Behavior and Co-elution

A key assumption for effective internal standardization is that the IS and the analyte experience the same chromatographic conditions. For SIL standards, co-elution is generally expected. However, the "deuterium isotope effect" can sometimes lead to a slight shift in retention time, where the deuterated compound elutes slightly earlier than the unlabeled analyte. This can be problematic if the elution occurs in a region of rapidly changing matrix effects.[14]

Heptane, 1,1'-thiobis-, being a different molecule, will likely have a different retention time than Analyte X. The goal during method development would be to achieve a retention time that is close to, but not necessarily identical to, that of the analyte, while ensuring baseline separation from other matrix components.

Extraction Recovery

An ideal IS should have the same extraction recovery as the analyte from the biological matrix. Since a deuterated IS is chemically almost identical to the analyte, it is expected to exhibit very similar partitioning behavior between aqueous and organic phases during liquid-liquid extraction or on a solid-phase extraction cartridge.

Heptane, 1,1'-thiobis-, while structurally similar, may have different physicochemical properties (e.g., pKa, logP) that could lead to different extraction efficiencies. This can be a significant drawback, especially if the extraction recovery is low or variable between different lots of matrix.[5][15] A study on the drug lapatinib demonstrated that a non-isotope-labeled IS failed to correct for inter-individual variability in extraction recovery, whereas a deuterated IS performed effectively.[5][15]

Matrix Effects

Matrix effects are a major source of imprecision and inaccuracy in LC-MS bioanalysis.[2] They are caused by co-eluting matrix components that affect the ionization efficiency of the analyte. An effective IS should experience the same degree of ion suppression or enhancement as the analyte.[3][8]

Deuterated internal standards are considered superior in this regard because they co-elute with the analyte and are therefore subject to the same matrix effects at the same point in time.[3] However, even with deuterated standards, differential matrix effects can occur if there is a chromatographic separation between the analyte and the IS.[14]

Heptane, 1,1'-thiobis-, with a different retention time, will elute in a different "matrix environment" than the analyte. If the matrix effect is not uniform across the chromatogram, the IS may not accurately compensate for the effect on the analyte.

Experimental Validation Workflow: A Step-by-Step Guide

To empirically determine the better internal standard, a head-to-head validation study is necessary. The following experimental workflow, compliant with FDA guidelines on bioanalytical method validation, can be employed.[12][16]

G cluster_prep Preparation cluster_eval Evaluation stock_solutions Prepare Stock Solutions (Analyte, IS-analog, IS-d4) cal_qc Prepare Calibration Standards & QCs in Pooled Matrix stock_solutions->cal_qc selectivity Selectivity & Specificity (6 blank matrix lots) matrix_effect Matrix Effect Evaluation (Post-extraction spike) recovery Extraction Recovery (Pre- vs. Post-extraction spike) precision_accuracy Precision & Accuracy (Intra- & Inter-day runs) data_analysis Data Analysis (Calculate %CV, %Bias) selectivity->data_analysis matrix_effect->data_analysis recovery->data_analysis precision_accuracy->data_analysis comparison Compare Performance Metrics (IS-analog vs. IS-d4) data_analysis->comparison decision Select Optimal Internal Standard comparison->decision

Figure 1: A streamlined workflow for the comparative validation of internal standards.

Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Analyte X, Heptane, 1,1'-thiobis-, and Analyte X-d4 in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions for spiking into the biological matrix (e.g., human plasma) to create calibration standards and quality control samples.

2. Sample Preparation (Protein Precipitation - a common technique):

  • To 100 µL of plasma sample (blank, calibrator, or QC), add 20 µL of the appropriate internal standard working solution (either Heptane, 1,1'-thiobis- or Analyte X-d4).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion onto the LC-MS/MS system.

3. Matrix Effect and Recovery Assessment:

  • Set 1 (Pre-extraction spike): Spike blank plasma with the analyte and IS before extraction.

  • Set 2 (Post-extraction spike): Extract blank plasma first, then spike the analyte and IS into the final reconstituted extract.

  • Set 3 (Neat solution): Prepare standards of the analyte and IS in the reconstitution solvent.

  • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 3) * 100

  • Recovery (%) = (Peak Area in Set 1 / Peak Area in Set 2) * 100

Data Presentation and Interpretation

The following tables present hypothetical but realistic data from such a validation study, comparing the performance of Heptane, 1,1'-thiobis- with Analyte X-d4.

Table 1: Comparison of Extraction Recovery and Matrix Effects

ParameterHeptane, 1,1'-thiobis- as ISAnalyte X-d4 as ISAcceptance Criteria
Analyte X Recovery (%) 85.2 ± 8.586.1 ± 3.2Consistent & Reproducible
IS Recovery (%) 75.6 ± 9.185.9 ± 3.5Consistent with Analyte
Analyte X Matrix Effect (%) 92.3 ± 12.491.8 ± 4.1%CV ≤ 15%
IS Matrix Effect (%) 108.5 ± 14.292.5 ± 4.3%CV ≤ 15%
IS-Normalized Matrix Factor 1.181.010.85 - 1.15

Data are presented as Mean ± Standard Deviation from six different lots of human plasma.

Interpretation: The data in Table 1 clearly illustrate the superiority of the deuterated internal standard. The extraction recovery of Analyte X-d4 is much more consistent and closely matches that of the analyte, as indicated by the lower standard deviation. Furthermore, Analyte X-d4 effectively tracks the matrix effect experienced by the analyte, resulting in an IS-normalized matrix factor close to 1.0. In contrast, Heptane, 1,1'-thiobis- shows greater variability in both recovery and matrix effects, and fails to adequately compensate for the matrix effect on the analyte.

Table 2: Comparison of Precision and Accuracy

QC LevelHeptane, 1,1'-thiobis- as ISAnalyte X-d4 as ISAcceptance Criteria
%CV %Bias %CV
LLOQ 18.5-12.38.2
Low QC 16.8-9.86.5
Mid QC 14.5-7.25.1
High QC 12.9-6.54.8

LLOQ: Lower Limit of Quantification. Data represent inter-day precision and accuracy over three validation runs.

Interpretation: The precision and accuracy data in Table 2 further reinforce the choice of the deuterated internal standard. The assay using Analyte X-d4 demonstrates excellent precision and accuracy, with all QC levels well within the FDA's acceptance criteria.[13] The assay using Heptane, 1,1'-thiobis-, however, shows borderline or failing precision at the lower concentrations and a consistent negative bias across all levels. This is a direct consequence of its inability to properly correct for variability in extraction and matrix effects.

Conclusion and Recommendations

While the use of a non-deuterated, structurally similar internal standard like Heptane, 1,1'-thiobis- may seem like a cost-effective and readily available option, the potential for compromised data quality is significant. Our comparative analysis, based on established principles of bioanalytical method validation, strongly advocates for the use of a stable isotope-labeled internal standard whenever feasible.

The key advantages of a deuterated analog, such as Analyte X-d4, include:

  • Superior compensation for extraction variability: Its near-identical chemical nature ensures it behaves like the analyte during sample preparation.[5][8]

  • More effective correction of matrix effects: By co-eluting with the analyte, it experiences the same ionization suppression or enhancement.[3]

  • Improved assay precision and accuracy: This ultimately leads to more reliable and defensible data for pharmacokinetic, toxicokinetic, and other clinical studies.[1]

There are situations where a structural analog IS may be acceptable, particularly if the extraction recovery is very high and consistent, and matrix effects are negligible. However, this must be rigorously demonstrated during method validation.[5] In the absence of a deuterated standard, it is crucial to select a structural analog that closely mimics the analyte's physicochemical properties and chromatographic behavior.[17]

References

  • Dutton, J., & Davison, A. S. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

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  • Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Heptane, 1,1'-thiobis-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Heptane, 1,1'-thiobis- (also known as diheptyl sulfide) is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of Heptane, 1,1'-thiobis- analysis, grounded in scientific principles and practical expertise. We will explore the nuances of method selection, validation, and implementation, empowering you to make informed decisions for your analytical workflows.

Understanding the Analyte: Heptane, 1,1'-thiobis-

Heptane, 1,1'-thiobis- (C₁₄H₃₀S, M.W. 230.46 g/mol ) is a long-chain aliphatic thioether. Its structure, characterized by two heptyl chains linked by a sulfur atom, dictates its physicochemical properties and, consequently, the analytical strategies for its determination. The key challenge in its analysis is the lack of a strong chromophore, rendering direct UV-Vis spectrophotometric detection in High-Performance Liquid Chromatography (HPLC) difficult. This necessitates the exploration of alternative detection methods or derivatization techniques. Conversely, its volatility and the presence of a sulfur atom make it a suitable candidate for Gas Chromatography (GC) with specific detectors.

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques suitable for the analysis of Heptane, 1,1'-thiobis- are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For Heptane, 1,1'-thiobis-, two common detectors are considered: the Flame Ionization Detector (FID) and the Sulfur Chemiluminescence Detector (SCD).

  • GC with Flame Ionization Detection (GC-FID): FID is a universal detector for organic compounds. While robust and providing a linear response over a wide range, its lack of selectivity for sulfur compounds can be a significant drawback when analyzing complex matrices where hydrocarbon interferences may be present.[1]

  • GC with Sulfur Chemiluminescence Detection (GC-SCD): The SCD is a highly selective and sensitive detector for sulfur-containing compounds.[2][3][4] It offers an equimolar response to sulfur, meaning the detector's response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification and reducing the need for individual calibration standards for different sulfur compounds.[5][6] This makes GC-SCD the superior choice for trace-level analysis of Heptane, 1,1'-thiobis-, especially in complex sample matrices.

High-Performance Liquid Chromatography (HPLC)

Due to the non-volatile nature of some potential impurities or complex sample matrices, HPLC can be a valuable alternative. However, the absence of a UV-absorbing moiety in Heptane, 1,1'-thiobis- requires specialized detection methods.

  • HPLC with Refractive Index Detection (HPLC-RID): The RID is a universal detector that measures the difference in refractive index between the mobile phase and the analyte.[7][8][9] It is a viable option for non-chromophoric compounds like aliphatic sulfides.[10] However, RID is generally less sensitive than other HPLC detectors and is not compatible with gradient elution, limiting its applicability for complex separations.[10]

  • HPLC with UV-Vis Detection following Derivatization: To overcome the limitations of direct UV detection, a pre-column or post-column derivatization step can be employed to attach a chromophoric or fluorophoric tag to the Heptane, 1,1'-thiobis- molecule.[7][11] This approach can significantly enhance sensitivity and selectivity. However, derivatization adds complexity to the analytical procedure and requires careful optimization and validation to ensure complete and reproducible reactions.

Experimental Data: A Comparative Overview

The following tables summarize the plausible performance characteristics of validated analytical methods for Heptane, 1,1'-thiobis-, based on typical data for similar long-chain thioethers.

Table 1: Comparison of Gas Chromatography Methods

Validation ParameterGC-FIDGC-SCD
Linearity (r²) > 0.995> 0.999
Range 1 - 500 µg/mL0.05 - 50 µg/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%
LOD ~0.5 µg/mL~0.01 µg/mL
LOQ ~1.5 µg/mL~0.05 µg/mL
Specificity Moderate (potential interference)High (sulfur-specific)

Table 2: Comparison of High-Performance Liquid Chromatography Methods

Validation ParameterHPLC-RIDHPLC-UV (with Derivatization)
Linearity (r²) > 0.990> 0.998
Range 10 - 1000 µg/mL0.1 - 100 µg/mL
Precision (%RSD) < 10%< 4%
Accuracy (% Recovery) 90 - 110%97 - 103%
LOD ~5 µg/mL~0.05 µg/mL
LOQ ~15 µg/mL~0.15 µg/mL
Specificity Low (universal detector)High (dependent on derivatizing agent)

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of Heptane, 1,1'-thiobis- using the recommended GC-SCD and a plausible HPLC-RID method. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.

GC-SCD Method Protocol

This method is ideal for the trace-level quantification of Heptane, 1,1'-thiobis- in various sample matrices.

1. System Preparation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.

  • Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent low-bleed column.[5]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 10:1.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • SCD Parameters: Burner temperature 800°C, Ozone flow as per manufacturer's recommendation.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Heptane, 1,1'-thiobis- in a suitable solvent (e.g., hexane) to prepare a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in the same solvent as the standards to a concentration within the calibration range.

3. System Suitability Test (SST):

  • Inject a mid-range standard solution five times.

  • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor of the Heptane, 1,1'-thiobis- peak should be between 0.8 and 1.5.

4. Analysis:

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of Heptane, 1,1'-thiobis- in the samples from the calibration curve.

HPLC-RID Method Protocol

This method is suitable for the quantification of Heptane, 1,1'-thiobis- at higher concentrations where high sensitivity is not a primary requirement.

1. System Preparation:

  • HPLC System: Shimadzu LC-20AD system or equivalent.

  • Detector: Shimadzu RID-20A Refractive Index Detector or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • RID Temperature: 35°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of Heptane, 1,1'-thiobis- in acetonitrile.

  • Calibration Standards: Prepare calibration standards in the range of 10 to 1000 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

3. System Suitability Test (SST):

  • Inject a mid-range standard solution five times.

  • The %RSD of the peak area should be ≤ 5.0%.

  • The theoretical plates for the Heptane, 1,1'-thiobis- peak should be ≥ 2000.

4. Analysis:

  • Allow the RID to stabilize with the mobile phase for at least one hour.

  • Inject the standards and samples.

  • Construct a calibration curve and determine the concentration of the analyte in the samples.

Visualization of Workflows

Analytical Method Validation Workflow

The following diagram illustrates the key stages of analytical method validation as per ICH Q2(R1) guidelines.[12][13][14]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria Method_Development->Validation_Protocol Finalized Method Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Experimental Data Linearity->Validation_Report Experimental Data Accuracy->Validation_Report Experimental Data Precision->Validation_Report Experimental Data LOD_LOQ->Validation_Report Experimental Data Robustness->Validation_Report Experimental Data

Caption: Workflow for Analytical Method Validation.

Decision Tree for Method Selection

This diagram provides a logical framework for selecting the most appropriate analytical method for Heptane, 1,1'-thiobis-.

Method Selection Decision Tree Start Analyze Heptane, 1,1'-thiobis- Concentration Expected Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix Trace Levels (< 10 µg/mL) HPLC_RID Use HPLC-RID Concentration->HPLC_RID High Levels (> 10 µg/mL) HPLC_UV_Deriv Consider HPLC-UV with Derivatization Concentration->HPLC_UV_Deriv Trace Levels (< 10 µg/mL) & GC not feasible GC_SCD Use GC-SCD Matrix->GC_SCD Complex GC_FID Consider GC-FID (with caution for interferences) Matrix->GC_FID Simple

Caption: Decision Tree for Analytical Method Selection.

Conclusion: Ensuring Trustworthy and Authoritative Results

The validation of an analytical method for Heptane, 1,1'-thiobis- requires a thorough understanding of the analyte's properties and the strengths and limitations of available analytical techniques. For trace-level quantification and high selectivity, GC-SCD stands out as the superior method. For higher concentrations where simplicity is key and high sensitivity is not required, HPLC-RID offers a viable alternative.

Ultimately, the choice of method must be justified and supported by a comprehensive validation study that adheres to regulatory guidelines such as ICH Q2(R1) and USP <1225>.[9][12][13][14][15][16][17][18][19][20] By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data for Heptane, 1,1'-thiobis-.

References

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The Strategic Advantage of Chain Length: A Comparative Analysis of Diheptyl Sulfide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of catalysis, the selection of an appropriate ligand is paramount to steering a reaction towards high efficiency, selectivity, and stability. Among the diverse array of ligands, simple dialkyl sulfides have carved a niche for themselves, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their inherent Lewis basicity and tunable steric profiles make them attractive candidates for stabilizing catalytic species and modulating their reactivity. This guide delves into a comparative study of sulfide ligands, with a specific focus on diheptyl sulfide, to elucidate the nuanced yet critical role of alkyl chain length in catalytic performance.

The Unseen Influence: Why Dialkyl Sulfides Warrant a Closer Look

Dialkyl sulfides, general formula R₂S, are a class of thioethers that can act as effective ligands for transition metals. The sulfur atom, with its lone pairs of electrons, readily coordinates to the metal center, forming a stable complex. The nature of the alkyl groups (R) flanking the sulfur atom introduces steric and electronic effects that can significantly influence the catalytic cycle. While often overshadowed by more complex phosphine or N-heterocyclic carbene (NHC) ligands, the simplicity and cost-effectiveness of dialkyl sulfides make them a compelling choice for various industrial applications.

The central hypothesis of this guide is that the length of the alkyl chains in dialkyl sulfide ligands plays a crucial role in determining the efficacy of a palladium catalyst in cross-coupling reactions. To investigate this, we will compare the performance of diheptyl sulfide with its shorter-chain (dibutyl sulfide) and longer-chain (didecyl sulfide) counterparts in a model Suzuki-Miyaura cross-coupling reaction.

A Head-to-Head Comparison: Diheptyl Sulfide vs. Its Homologs

To provide a clear and objective comparison, we will examine the performance of three dialkyl sulfide ligands—dibutyl sulfide (C₄), diheptyl sulfide (C₇), and didecyl sulfide (C₁₀)—in the palladium-catalyzed Suzuki-Miyaura coupling of 4-iodotoluene with phenylboronic acid. The choice of the Suzuki-Miyaura reaction is predicated on its widespread use in the synthesis of biaryls, a common motif in pharmaceuticals and organic materials[1][2].

Experimental Design and Rationale

The experimental protocol is designed to isolate the effect of the ligand's alkyl chain length. Key parameters such as the palladium precursor, base, solvent, temperature, and reaction time are kept constant across all experiments. The primary metric for comparison will be the reaction yield, determined by gas chromatography (GC) analysis.

The causality behind the experimental choices is as follows:

  • Palladium(II) acetate (Pd(OAc)₂) is selected as the palladium precursor due to its common usage and ready availability[3]. It is reduced in situ to the active Pd(0) species.

  • Potassium carbonate (K₂CO₃) is a widely used inorganic base in Suzuki-Miyaura couplings, effective in activating the boronic acid[4].

  • Toluene is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

  • A reaction temperature of 100 °C is selected to ensure a reasonable reaction rate without causing significant thermal degradation of the catalyst or reactants.

Comparative Performance Data

The following table summarizes the hypothetical, yet scientifically plausible, experimental results from the comparative study. These results are based on the expected trends of steric and electronic effects of the alkyl chains on the catalytic activity.

LigandAlkyl Chain LengthReaction Yield (%)Turnover Number (TON)
Dibutyl SulfideC₄851700
Diheptyl Sulfide C₇ 95 1900
Didecyl SulfideC₁₀881760

Reaction Conditions: 4-iodotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mol%), Ligand (0.1 mol%), K₂CO₃ (2 mmol), Toluene (5 mL), 100 °C, 2 h.

Analysis of Results: The "Goldilocks" Effect of the Heptyl Chain

The data clearly indicates that diheptyl sulfide provides the highest yield and turnover number, suggesting an optimal balance of properties among the tested ligands. This "Goldilocks" effect can be rationalized by considering the dual role of the alkyl chains:

  • Steric Hindrance: The alkyl groups create a sterically hindered environment around the palladium center. This can be beneficial up to a certain point, as it promotes the formation of monoligated palladium species (L-Pd), which are often the most active in the catalytic cycle[5]. Excessive steric bulk, however, can impede the approach of the substrates to the metal center, thereby slowing down the reaction. The C₇ chains of diheptyl sulfide appear to provide the ideal level of steric hindrance to facilitate the catalytic cycle without becoming a significant impediment.

  • Solubility and Stability: Longer alkyl chains generally increase the solubility of the catalyst complex in organic solvents and can enhance its thermal stability. The C₁₀ chains of didecyl sulfide might offer slightly better solubility, but this advantage is likely outweighed by increased steric hindrance. Conversely, the shorter C₄ chains of dibutyl sulfide may lead to a less stable or less soluble catalytic species under the reaction conditions.

The observed trend suggests that as the alkyl chain length increases from C₄ to C₇, the beneficial effects of increased stability and optimal steric bulk lead to higher catalytic activity. However, a further increase to C₁₀ introduces excessive steric hindrance that begins to negatively impact the reaction rate.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further clarify the experimental design and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: 4-iodotoluene Phenylboronic acid K₂CO₃ C Combine Reactants and Catalyst Solution A->C B Prepare Catalyst Solution: Pd(OAc)₂ Sulfide Ligand Toluene B->C D Heat to 100 °C and Stir for 2 h C->D E Cool to Room Temp. D->E F Take Aliquot E->F G GC Analysis F->G H Determine Yield G->H

Caption: Experimental workflow for the comparative catalytic study.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle L = Dialkyl Sulfide Ligand Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation PdII_ArX->TM Ar'-B(OR)₂ PdII_ArAr L-Pd(II)(Ar)(Ar') TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Ar-Ar'

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Heptane, 1,1'-thiobis- by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, scientifically grounded approach to validating the purity of synthesized Heptane, 1,1'-thiobis-, a thioether of significant interest, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). As your Senior Application Scientist, I will navigate you through the causalities of experimental choices, establish a self-validating analytical system, and compare this robust method against viable alternatives.

The Criticality of Purity for Heptane, 1,1'-thiobis-

Heptane, 1,1'-thiobis- (also known as diheptyl sulfide), with the chemical formula C14H30S, finds applications in various domains, including as a flavoring agent and in the synthesis of more complex molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly alter its chemical and physical properties, and in the context of drug development, could lead to unforeseen toxicological effects. Therefore, a highly selective and sensitive analytical method is paramount to ensure its purity.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This synergy makes it an ideal choice for the analysis of volatile and semi-volatile compounds like Heptane, 1,1'-thiobis-.

The selection of GC-MS for this application is predicated on its ability to:

  • Separate Complex Mixtures: The gas chromatograph effectively separates the target analyte from potential impurities based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Provide Structural Information: The mass spectrometer fragments the eluted compounds into characteristic ions, generating a unique mass spectrum that acts as a chemical fingerprint for identification.

  • Achieve High Sensitivity: Modern GC-MS systems can detect and quantify impurities at trace levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

Experimental Protocol: A Self-Validating GC-MS Method

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results. This approach aligns with the principles of analytical method validation outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.

  • GC Column: A non-polar column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm), is a suitable starting point for separating non-polar to moderately polar compounds. The choice is driven by the need to resolve Heptane, 1,1'-thiobis- from structurally similar impurities.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Syringe: 10 µL autosampler syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample and Standard Preparation
  • Standard Preparation: Prepare a stock solution of high-purity Heptane, 1,1'-thiobis- reference standard in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of 1000 µg/mL. Create a series of calibration standards by serial dilution to cover the expected concentration range of the analyte and any potential impurities.

  • Sample Preparation: Accurately weigh a known amount of the synthesized Heptane, 1,1'-thiobis- and dissolve it in the same solvent used for the standards to achieve a concentration within the calibration range.

GC-MS Method Parameters

The following parameters are a robust starting point and should be optimized based on initial experimental results.

Parameter Setting Justification
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Mode SplitlessMaximizes sensitivity for trace impurity analysis. A split injection may be used for higher concentration samples to avoid column overload.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold ensures good peak shape for volatile components, while the final hold ensures elution of any less volatile impurities.
MS Source Temperature 230 °CStandard temperature for EI, balancing ionization efficiency and minimizing thermal degradation within the source.
MS Quadrupole Temp 150 °CA standard temperature to maintain a clean and stable quadrupole.
Ionization Energy 70 eVThe standard electron energy for generating reproducible mass spectra and for comparison with spectral libraries.
Mass Scan Range 35 - 400 amuA broad scan range to capture the molecular ion of Heptane, 1,1'-thiobis- and the characteristic fragments of potential impurities.
Method Validation

Method validation is a critical process to ensure the reliability and reproducibility of the analytical results.[1][4] Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is demonstrated by the baseline resolution of the Heptane, 1,1'-thiobis- peak from all other peaks in the chromatogram.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined concentration range. A correlation coefficient (r²) of ≥ 0.995 is typically considered acceptable.[5]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike/recovery experiments.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the logical flow of the GC-MS purity validation process.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing & Evaluation cluster_validation Method Validation & Reporting Prep_Standard Prepare Reference Standard Dilutions GC_Injection Inject into GC-MS Prep_Standard->GC_Injection Prep_Sample Prepare Synthesized Sample Solution Prep_Sample->GC_Injection Data_Acquisition Acquire Chromatographic and Mass Spectral Data GC_Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Library_Search Identify Impurities (NIST Library) Peak_Integration->Library_Search Quantification Quantify Analyte and Impurities Peak_Integration->Quantification Library_Search->Quantification Validation Assess Specificity, Linearity, Accuracy, Precision Quantification->Validation Report Generate Purity Report Validation->Report

Caption: Workflow for GC-MS Purity Validation of Heptane, 1,1'-thiobis-.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

Technique Principle Advantages Disadvantages Applicability to Heptane, 1,1'-thiobis-
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Requires a chromophore for UV detection, which thioethers lack, necessitating derivatization or use of less common detectors (e.g., ELSD, CAD).[6][7]Less direct than GC-MS. Derivatization adds complexity and potential for side reactions.[8]
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation by GC, with detection based on the ionization of organic compounds in a hydrogen flame.Robust, reliable, and provides a near-universal response for hydrocarbons. Excellent for quantification.Does not provide structural information for peak identification. Co-eluting impurities can lead to inaccurate quantification.Suitable for routine purity checks once impurity identities are confirmed by GC-MS. Less powerful for initial characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Provides definitive structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to GC-MS. May not detect trace-level impurities. Complex spectra can be difficult to interpret for mixtures.Excellent for structural confirmation of the main component and identification of major impurities. Complements GC-MS for a comprehensive purity profile.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) A highly selective and sensitive detector for sulfur-containing compounds.Extremely selective for sulfur, eliminating interference from non-sulfur containing compounds. High sensitivity.[9]Only detects sulfur-containing compounds, so non-sulfur impurities will be missed.[9]Ideal for specifically targeting and quantifying sulfur-containing impurities.

Decision-Making for Analytical Technique Selection

The selection of the most appropriate analytical technique is a critical decision. The following diagram outlines a logical process for this selection.

Analytical_Technique_Selection Start Start: Purity Validation of Heptane, 1,1'-thiobis- Q1 Are Impurities Unknown? Start->Q1 GC_MS Use GC-MS for Identification and Quantification Q1->GC_MS Yes Q2 Are Impurities Known and Volatile? Q1->Q2 No End End: Method Selected GC_MS->End GC_FID Use GC-FID for Routine Quantification Q2->GC_FID Yes Q3 Are Impurities Non-Volatile or Thermally Labile? Q2->Q3 No GC_FID->End HPLC Consider HPLC with a suitable detector (e.g., ELSD, CAD) or derivatization Q3->HPLC Yes Q4 Is Definitive Structural Confirmation Required? Q3->Q4 No HPLC->End NMR Use NMR for Structural Elucidation Q4->NMR Yes Q4->End No NMR->End

Caption: Decision tree for selecting an analytical technique for purity validation.

Conclusion

Validating the purity of synthesized Heptane, 1,1'-thiobis- is a critical step in ensuring its quality and safety. GC-MS stands out as the premier technique for this purpose, offering unparalleled separation and identification capabilities. The provided experimental protocol, grounded in established validation principles, offers a robust framework for achieving reliable and defensible purity assessments. While alternative techniques have their merits, a comprehensive purity analysis, especially during method development and for regulatory submissions, is best served by the detailed insights provided by GC-MS. For routine quality control, a validated GC-FID method can be a cost-effective and efficient alternative, once the impurity profile has been thoroughly characterized by GC-MS. The integration of orthogonal techniques like NMR can further strengthen the analytical dossier, providing a complete picture of the synthesized material's purity.

References

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  • ResearchGate. GC-MS analysis of thiols from air: what are options to concentrate sapmple?. [Link]

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  • ResearchGate. Polymerization of n-Heptane under Mild Conditions | Request PDF. [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • RSU Conference. 53 Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. [Link]

  • PubMed Central. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.